Product packaging for Tyrphostin 8(Cat. No.:CAS No. 3785-90-8)

Tyrphostin 8

Numéro de catalogue: B1683691
Numéro CAS: 3785-90-8
Poids moléculaire: 170.17 g/mol
Clé InChI: FNCOVSWSZZVFBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxybenzylidenemalononitrile (CAS 3785-90-8) is a benzylidenemalononitrile derivative that serves as a versatile building block and research tool in organic chemistry and biochemistry. This compound is synthesized via Knoevenagel condensation, a reaction for which its derivative, benzylidenemalononitrile, is a classic model compound studied using novel catalysts like NiCu-based nanohybrids . In research applications, this compound and its analogues are primarily investigated for two key areas. First, they function as effective chromogenic chemodosimeters for the selective detection of cyanide anion (CN⁻) in purely aqueous media . The detection mechanism relies on the nucleophilic attack of cyanide on the activated double bond of the molecule, leading to a clear and measurable color change. Second, structurally related benzylidenemalononitrile derivatives have demonstrated significant biological activity as potent competitive inhibitors of tyrosinase, a key enzyme in melanogenesis, with studies showing direct binding to the enzyme's active site . The compound is characterized by a high purity of 98% and has a molecular formula of C₁₀H₆N₂O and a molecular weight of 170.17 g/mol . It is typically a solid with a melting point range of 187-190°C . Handle with care; this product is labeled with the signal word "Danger" and carries the hazard statement H301 (Toxic if swallowed) . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B1683691 Tyrphostin 8 CAS No. 3785-90-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCOVSWSZZVFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191283
Record name Tyrphostin 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3785-90-8
Record name 4-Hydroxybenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3785-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxybenzylidenemalononitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tyrphostin 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-hydroxyphenyl)methylene]malononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYBENZYLIDENEMALONONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKI2IW0CAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tyrphostin 8: A Multifaceted Modulator of Cellular Signaling and Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of Tyrphostin 8, a compound initially classified as a tyrosine kinase inhibitor. Emerging evidence, however, points towards a more complex pharmacological profile, with potent effects on cellular phosphatase activity and mitochondrial function. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways affected by this compound.

Core Target Profile of this compound

Contrary to its classification, this compound is a weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its primary targets have been identified as the serine/threonine phosphatase calcineurin and mitochondria, where it acts as an uncoupling agent. Furthermore, this compound has been reported to inhibit GTPase activity.

Quantitative Inhibition Data

The following table summarizes the inhibitory concentrations (IC50) of this compound against its key targets.

TargetIC50 ValueTarget ClassNotes
EGFR Kinase560 µM[1]Tyrosine KinaseWeak inhibition.
Calcineurin21 µM[1]Serine/Threonine PhosphataseSignificantly more potent inhibition compared to EGFR.

Impact on Cellular Bioenergetics and Signaling

This compound's action as a mitochondrial uncoupler leads to a significant disruption of cellular energy homeostasis. This is characterized by an increase in oxygen consumption and a subsequent depletion of cellular ATP levels. These bioenergetic alterations have profound downstream effects on various signaling pathways.

Key Cellular Effects of this compound
Cellular ProcessObservationConcentration Range
Basal O2 ConsumptionRapid and large increase in parotid acinar cells.[1]10-100 µM[1]
ATP ContentReduction by ~90% in parotid acinar cells.[1]100 µM[1]
PKCδ Tyrosine PhosphorylationBlocks Carbachol-initiated phosphorylation in parotid acinar cells.[1]10-100 µM[1]
ERK1/2 ActivationBlocks Carbachol-initiated activation in parotid acinar cells.[1]10-100 µM[1]

Signaling Pathways Modulated by this compound

The multifaceted nature of this compound's activity results in the modulation of several key signaling cascades.

Calcineurin-NFAT Signaling Pathway Inhibition

By inhibiting calcineurin, this compound is predicted to block the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent transcription of target genes.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ca_ion Ca²⁺ Influx Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Tyrphostin8 This compound Tyrphostin8->Calcineurin Inhibits Gene_Transcription Gene Transcription NFAT_nuc->Gene_Transcription Initiates

Inhibition of the Calcineurin-NFAT signaling pathway by this compound.
Mitochondrial Uncoupling and Consequent ATP Depletion

This compound disrupts the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation from ATP synthesis. This results in increased oxygen consumption to maintain the proton-motive force, but with a diminished ATP output.

G cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H2O H₂O ETC->H2O Reduces O₂ Protons_IMS H⁺ (Intermembrane Space) ETC->Protons_IMS Pumps H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes O2 O₂ ADP ADP + Pi Protons_IMS->ATP_Synthase Flows through Tyrphostin8 This compound Protons_Matrix H⁺ (Matrix) Tyrphostin8->Protons_Matrix Translocates H⁺ (Uncoupling)

Mechanism of mitochondrial uncoupling by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the dephosphorylation of a substrate by calcineurin.

Principle: The phosphatase activity of calcineurin is determined by measuring the release of phosphate from a substrate. The amount of released phosphate is quantified colorimetrically.

Materials:

  • Recombinant human Calcineurin

  • Calmodulin

  • Substrate: p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, pH 7.5)

  • This compound stock solution (in DMSO)

  • Malachite Green reagent (for phosphate detection with pNPP) or a phosphopeptide-specific detection method

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Calmodulin, and Calcineurin in a 96-well plate.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the substrate (pNPP or phosphopeptide) to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction. For pNPP, this can be done by adding a stop solution (e.g., 0.5 M EDTA).

  • Add the detection reagent (e.g., Malachite Green) and incubate to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

G Start Prepare Reaction Mix (Buffer, Calcineurin, Calmodulin) Add_Inhibitor Add this compound (or vehicle) Start->Add_Inhibitor Pre_Incubate Pre-incubate (30°C, 10 min) Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate (pNPP or Phosphopeptide) Pre_Incubate->Add_Substrate Incubate Incubate (30°C, 15-30 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Measure_Absorbance Measure Absorbance Add_Detection->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for the Calcineurin Phosphatase Activity Assay.
GTPase Activity Assay

This assay determines the effect of this compound on the GTP hydrolysis activity of a specific GTPase.

Principle: The rate of GTP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released from [γ-³²P]GTP.

Materials:

  • Purified GTPase

  • [γ-³²P]GTP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Activated charcoal solution

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the purified GTPase in Assay Buffer.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the reaction tubes.

  • Initiate the reaction by adding [γ-³²P]GTP.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time course.

  • At various time points, terminate the reaction by adding activated charcoal solution. The charcoal binds to the unhydrolyzed [γ-³²P]GTP.

  • Centrifuge the tubes to pellet the charcoal.

  • Transfer an aliquot of the supernatant (containing the released ³²Pi) to a scintillation vial.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the rate of GTP hydrolysis and the percentage of inhibition by this compound.

G Start Prepare Reaction Mix (GTPase, Buffer) Add_Inhibitor Add this compound (or vehicle) Start->Add_Inhibitor Add_GTP Add [γ-³²P]GTP Add_Inhibitor->Add_GTP Incubate Incubate (37°C) Add_GTP->Incubate Time_Points Take samples at various time points Incubate->Time_Points Stop_Reaction Stop with Charcoal Time_Points->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Measure_Radioactivity Measure Radioactivity of Supernatant Centrifuge->Measure_Radioactivity Calculate_Activity Calculate GTPase Activity and Inhibition Measure_Radioactivity->Calculate_Activity

Workflow for the GTPase Activity Assay.
Measurement of Cellular Oxygen Consumption

This method assesses the impact of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR) of intact cells.

Principle: A Seahorse XF Analyzer is used to measure real-time OCR of cells in a multi-well plate. The uncoupling effect of this compound is observed as an increase in basal OCR.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplate

  • Cells of interest

  • Culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.

  • Place the cell plate in the Seahorse XF Analyzer and perform an instrument calibration.

  • Measure the basal OCR for several cycles.

  • Inject this compound into the wells and monitor the change in OCR. An increase in OCR is indicative of mitochondrial uncoupling.

  • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to further characterize mitochondrial function.

  • Analyze the data to determine the effect of this compound on basal and maximal respiration.

Measurement of Cellular ATP Levels

This assay quantifies the effect of this compound on the total cellular ATP content.

Principle: The assay utilizes the ATP-dependent luciferase reaction. The amount of light produced is directly proportional to the ATP concentration.

Materials:

  • Cells of interest

  • Culture medium

  • This compound stock solution

  • ATP-releasing reagent (e.g., a cell lysis buffer)

  • Luciferase/luciferin reagent

  • Luminometer

  • White opaque 96-well plates

Procedure:

  • Plate cells in a white opaque 96-well plate and culture overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Add the ATP-releasing reagent to each well to lyse the cells and release ATP.

  • Add the luciferase/luciferin reagent to each well.

  • Measure the luminescence using a luminometer.

  • Generate an ATP standard curve to convert luminescence readings to ATP concentrations.

  • Calculate the ATP concentration in each sample and determine the percentage reduction in ATP levels caused by this compound.

Conclusion

This compound is a compound with a complex pharmacological profile that extends beyond its initial classification as a tyrosine kinase inhibitor. Its potent inhibition of calcineurin and its function as a mitochondrial uncoupler are likely its primary mechanisms of action, leading to significant alterations in cellular signaling and bioenergetics. This guide provides a foundational understanding for researchers investigating the diverse biological effects of this compound and for professionals in drug development exploring its potential therapeutic applications. Further research is warranted to fully elucidate the intricate interplay of its various activities and to explore its potential in different disease contexts.

References

Tyrphostin 8: A Technical Guide on its Role as a Putative GTPase Inhibitor in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 8, a member of the tyrphostin family of compounds, is widely recognized for its inhibitory effects on protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). While primarily utilized as a tool to study and inhibit tyrosine kinase-mediated signaling, this compound is also cited as a GTPase inhibitor. However, a thorough review of the scientific literature reveals that its activity as a GTPase inhibitor is not as extensively characterized as its impact on tyrosine kinases. This technical guide provides a comprehensive overview of the known activities of this compound, delves into the evidence for its GTPase inhibitory function, and offers detailed experimental protocols for researchers wishing to investigate this aspect of its pharmacology.

Introduction to this compound

This compound, with the chemical name 4-Hydroxybenzylidenemalononitrile, belongs to a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs).[1] These enzymes play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. This compound has been characterized as an inhibitor of EGFR kinase.[2][3] Beyond this primary function, it is also reported to inhibit the protein serine/threonine phosphatase calcineurin.[2][4] Several chemical suppliers list this compound as a "GTPase inhibitor," a claim that warrants a deeper, evidence-based examination.[2][3][4][5]

Quantitative Data on Inhibitory Activities

The inhibitory potency of this compound has been quantified for several targets. However, specific inhibitory concentrations for individual GTPases are not well-documented in peer-reviewed literature.

Target EnzymeIC50 ValueNotes
EGFR Kinase560 µM[2][3]
Calcineurin21 µM[2][4]
GTPases (e.g., Ras, Rho, Rac)Not ReportedThe claim of GTPase inhibition is largely based on studies of the broader tyrphostin family.

Mechanism of Action

Tyrosine Kinase Inhibition

The primary mechanism of action for tyrphostins is the competitive inhibition of protein tyrosine kinases.[1] They are designed to compete with either the protein substrate or ATP at the kinase's active site, thereby preventing the phosphorylation of downstream signaling molecules. In the context of the EGFR pathway, inhibition by this compound would block the autophosphorylation of the receptor and subsequent activation of cascades like the MAPK/ERK pathway.

cluster_membrane cluster_cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds SOS SOS EGFR->SOS Activates Ras_GDP Ras-GDP SOS->Ras_GDP Promotes GDP/GTP Exchange (GEF) Ras_GTP Ras-GTP Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Leads to Tyrphostin8 This compound Tyrphostin8->EGFR Inhibits (Tyrosine Kinase Activity)

Fig. 1: EGFR signaling pathway showing this compound inhibition.
Putative GTPase Inhibition

The evidence for this compound as a direct GTPase inhibitor is less direct. A 1994 study demonstrated that members of the tyrphostin family can inhibit the GTPase activity of transducin, a heterotrimeric G protein involved in vision, as well as other GTP-utilizing enzymes.[3] This suggests a class-wide effect on GTP-binding proteins. Small GTPases, like those in the Ras, Rho, and Rac families, are critical molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). An inhibitor could theoretically act at several points in this cycle.

GTPase_GDP GTPase-GDP (Inactive) GTPase_GTP GTPase-GTP (Active) GTPase_GDP->GTPase_GTP GTP binding GTPase_GTP->GTPase_GDP GTP hydrolysis Effector Downstream Effectors GTPase_GTP->Effector Binds & Activates GEF GEF (Guanine Nucleotide Exchange Factor) GEF->GTPase_GDP Activates GAP GAP (GTPase-Activating Protein) GAP->GTPase_GTP Stimulates hydrolysis Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->GTPase_GDP 1. Prevents GTP binding? Inhibitor->GEF 3. Inhibits GEF? Inhibitor->GAP 2. Inhibits GAP?

Fig. 2: The GTPase cycle with potential points of inhibition.

Without further specific studies on this compound, it is unclear whether it:

  • Directly binds to the GTPase to prevent GTP binding.

  • Inhibits the function of GAPs, leading to prolonged GTPase activation.

  • Inhibits the function of GEFs, preventing GTPase activation.

Given that this compound has been shown to reduce Ras-GTP levels in cells, an inhibitory effect on a GEF or a direct inhibition of GTP binding are plausible hypotheses. However, these effects could also be downstream of its primary tyrosine kinase inhibitory activity.

Experimental Protocols for Characterizing GTPase Inhibition

To rigorously assess the activity of this compound as a GTPase inhibitor, a series of biochemical and cell-based assays are required.

start Hypothesis: This compound inhibits a specific GTPase step1 In Vitro Biochemical Assays start->step1 step2 GTP Hydrolysis Assay (e.g., Malachite Green) step1->step2 Measure GTP hydrolysis step3 Nucleotide Binding Assay (e.g., Fluorescent GTP analog) step1->step3 Measure GTP binding step4 Cell-Based Assays step2->step4 step3->step4 step5 Active GTPase Pull-Down Assay (e.g., using GST-fusion proteins) step4->step5 Isolate active GTPase step7 Downstream Effector Phosphorylation Analysis step4->step7 Assess pathway activity step6 Western Blot Analysis step5->step6 Quantify active GTPase end Conclusion: Determine IC50 and cellular efficacy step6->end step7->end

Fig. 3: Workflow for evaluating a compound as a GTPase inhibitor.
In Vitro GTP Hydrolysis Assay (Malachite Green Assay)

This assay measures the intrinsic and GAP-stimulated GTP hydrolysis rate of a purified GTPase by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

  • Purified recombinant GTPase (e.g., Ras, RhoA).

  • Purified recombinant GAP (optional, for stimulated activity).

  • This compound stock solution (in DMSO).

  • GTP solution.

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.

  • Malachite Green Reagent.

  • 96-well microplate.

  • Plate reader (620-640 nm absorbance).

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.

  • In a 96-well plate, add the this compound dilutions (or DMSO).

  • Add the purified GTPase (and GAP, if testing stimulated activity) to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind.

  • Initiate the reaction by adding GTP to a final concentration of 50-100 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the released Pi.

  • Read the absorbance at ~630 nm.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

In Vitro Nucleotide Binding Assay

This assay measures the ability of a compound to interfere with the binding of GTP to a GTPase, often using a fluorescently labeled GTP analog.

Materials:

  • Purified recombinant GTPase.

  • This compound stock solution (in DMSO).

  • Fluorescent GTP analog (e.g., BODIPY-FL-GTP).

  • Binding Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10 µM GDP.

  • 96-well black microplate.

  • Fluorometer.

Protocol:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • Add the purified GTPase to each well of the black microplate.

  • Add the this compound dilutions (or DMSO control).

  • Incubate at room temperature for 15-30 minutes.

  • Add the fluorescent GTP analog to each well.

  • Incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization or intensity using a fluorometer.

  • A decrease in fluorescence signal indicates inhibition of GTP binding. Calculate the IC50 value.

Cell-Based Active GTPase Pull-Down Assay

This assay quantifies the amount of active, GTP-bound GTPase in cell lysates, providing a measure of a compound's effect in a cellular context.

Materials:

  • Cell line of interest (e.g., A431, HeLa).

  • Cell culture medium and supplements.

  • Stimulant (e.g., EGF for Ras activation).

  • This compound.

  • Lysis Buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors).

  • GST-fusion protein containing the GTPase-binding domain of an effector protein (e.g., GST-Raf-RBD for Ras, GST-Rhotekin-RBD for Rho).

  • Glutathione-agarose beads.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the GTPase of interest.

Protocol:

  • Culture cells to ~80% confluency. Serum-starve overnight if necessary.

  • Pre-treat cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to activate the target GTPase.

  • Immediately lyse the cells on ice with cold Lysis Buffer.

  • Clarify the lysates by centrifugation.

  • Incubate a portion of the lysate with the GST-effector-domain fusion protein pre-coupled to glutathione-agarose beads. This will specifically "pull down" the active GTP-bound form of the GTPase.

  • Wash the beads several times with Lysis Buffer to remove non-specific binders.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the specific GTPase.

  • Run a parallel Western blot on the total cell lysates to ensure equal protein loading and to confirm that the inhibitor does not alter the total expression level of the GTPase.

  • Quantify the band intensities to determine the relative amount of active GTPase in treated versus untreated cells.

Conclusion

This compound is a valuable chemical probe for studying EGFR-mediated signaling pathways. While it is also described as a GTPase inhibitor, the direct evidence for this activity, including its potency, specificity, and mechanism, is not well-established in the scientific literature. The observed reduction in Ras-GTP levels in cells could be a direct effect or a downstream consequence of its well-documented tyrosine kinase inhibitory activity. For researchers interested in this dual activity, the protocols provided in this guide offer a robust framework for systematically investigating and quantifying the effects of this compound on GTPase function. Such studies are essential to validate its use as a specific GTPase inhibitor and to fully elucidate its role in modulating cellular signaling networks.

References

Investigating the Structure-Activity Relationship of Tyrphostin 8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins represent a class of synthetic compounds that were initially designed as inhibitors of protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is often implicated in various diseases, including cancer. Tyrphostin 8, also known as AG-10 or α-cyano-(4-hydroxy)cinnamonitrile, is a member of the benzylidenemalononitrile class of tyrphostins. While initially investigated for its PTK inhibitory activity, subsequent studies have revealed a more complex pharmacological profile, including the inhibition of other key signaling molecules. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its known mechanisms of action, and detailed experimental protocols for its characterization.

Core Structure and Physicochemical Properties

This compound belongs to the benzylidenemalononitrile family of compounds. Its chemical structure is characterized by a 4-hydroxybenzylidene group attached to a malononitrile moiety.

PropertyValue
IUPAC Name (E)-2-(4-hydroxybenzylidene)malononitrile
Synonyms This compound, AG-10, SF-6847
CAS Number 3785-90-8
Molecular Formula C₁₀H₆N₂O
Molecular Weight 170.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol

Structure-Activity Relationship (SAR)

Inhibition of Calcineurin

This compound has been identified as an inhibitor of the protein serine/threonine phosphatase calcineurin.[1] The following table summarizes the inhibitory activity of this compound and related analogs against calcineurin.

CompoundStructureIC₅₀ (µM) for Calcineurin
This compound (A8) 4-hydroxybenzylidenemalononitrile21[1]
Tyrphostin A23 3,4-dihydroxybenzylidenemalononitrile62[1]
Tyrphostin A48 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile30[1]
Tyrphostin A46 3,5-dimethoxy-4-hydroxybenzylidenemalononitrile> 200[1]
Tyrphostin A63 2,5-dihydroxybenzylidenemalononitrile> 200[1]

Key SAR observations for calcineurin inhibition:

  • The presence of a hydroxyl group at the 4-position of the benzylidene ring appears to be important for activity.

  • Additional hydroxyl groups, as in Tyrphostin A23, can decrease potency.

  • Bulky hydrophobic groups at the 3 and 5 positions, as in Tyrphostin A48, are tolerated and can result in potent inhibition.

  • Methoxy groups at the 3 and 5 positions, as seen in Tyrphostin A46, abolish activity.

Inhibition of Protein Tyrosine Kinases

While this compound is a relatively weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (IC₅₀ = 560 µM), SAR studies on related S-aryltyrphostins have demonstrated that modifications to the core structure can lead to potent and selective inhibition of EGFR and its homolog HER-2.[3]

A study on α-substituted benzylidenemalononitrile 5-S-aryltyrphostins revealed the following SAR trends for EGFR and HER-2 kinase inhibition:

  • Introduction of S-aryl substituents at the 5-position of the benzylidene ring can lead to potent inhibition of both EGFR and HER-2 kinases.[3]

  • Certain S-aryl substituents can confer selectivity for HER-2 over EGFR.[3]

  • The nature of the S-aryl group significantly influences the inhibitory potency.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of multiple signaling pathways. Its primary reported mechanisms include the inhibition of calcineurin and the modulation of the Protein Kinase Cδ (PKCδ) - Extracellular signal-regulated kinase (ERK1/2) pathway.

Calcineurin Inhibition

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Its inhibition by this compound suggests a potential role in modulating immune responses and other cellular processes regulated by this phosphatase.

cluster_inhibition Calcineurin Inhibition by this compound This compound This compound Calcineurin Calcineurin This compound->Calcineurin Inhibits Substrate_P Phosphorylated Substrate Substrate Dephosphorylated Substrate Substrate_P->Substrate Calcineurin Pi Pi cluster_pathway Proposed Inhibition of PKCδ-ERK1/2 Pathway by this compound Stimulus Upstream Stimulus PKCdelta PKCδ Stimulus->PKCdelta PKCdelta_P p-PKCδ (Tyr) PKCdelta->PKCdelta_P Tyr Phosphorylation MEK1_2 MEK1/2 PKCdelta_P->MEK1_2 Activates MEK1_2_P p-MEK1/2 MEK1_2->MEK1_2_P Phosphorylation ERK1_2 ERK1/2 MEK1_2_P->ERK1_2 Activates ERK1_2_P p-ERK1/2 ERK1_2->ERK1_2_P Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) ERK1_2_P->Cellular_Response Tyrphostin_8 This compound Tyrphostin_8->PKCdelta_P Inhibits (blocks phosphorylation)

References

The Effect of Tyrphostin 8 on Protein Serine/Threonine Phosphatases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 8, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated activity beyond its primary targets. While extensively studied for its role in inhibiting the epidermal growth factor receptor (EGFR) kinase, emerging evidence has highlighted its modulatory effects on other enzyme classes, including protein serine/threonine phosphatases. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with protein serine/threonine phosphatases, with a particular focus on its inhibitory action against calcineurin (also known as PP2B). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound and Protein Serine/Threonine Phosphatases

This compound is a synthetic compound initially developed as a competitive inhibitor of the ATP-binding site of protein tyrosine kinases. It is widely used in cell biology to probe the roles of these enzymes in various signaling pathways. Protein serine/threonine phosphatases are a critical class of enzymes that counteract the activity of protein serine/threonine kinases.[1] By dephosphorylating serine and threonine residues on substrate proteins, they play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2] The balance between kinase and phosphatase activity is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases.[3]

Quantitative Analysis of this compound's Effect on Protein Serine/Threonine Phosphatases

The primary documented interaction of this compound with a protein serine/threonine phosphatase is its inhibition of calcineurin (PP2B).[4] Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation, neuronal signaling, and muscle development.[5] The inhibitory potency of this compound against calcineurin and its primary target, EGFR kinase, are summarized below for comparative analysis.

Target Enzyme Enzyme Class IC50 Value Reference
Calcineurin (PP2B)Protein Serine/Threonine Phosphatase21 µM[4]
EGFR KinaseProtein Tyrosine Kinase560 µM[4]

Table 1: Quantitative inhibitory data for this compound against Calcineurin and EGFR Kinase.

Experimental Protocols

The following protocols provide a generalized framework for assessing the inhibitory effects of compounds like this compound on protein serine/threonine phosphatase activity.

In Vitro Phosphatase Activity Assay (Colorimetric)

This protocol is adapted from standard colorimetric phosphatase assays and can be used to determine the IC50 value of an inhibitor.[6][7]

Materials:

  • Purified protein serine/threonine phosphatase (e.g., calcineurin)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.25 mM CaCl₂)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • To each well of a 96-well plate, add a fixed amount of the purified phosphatase.

  • Add the various concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding a saturating concentration of pNPP to each well.

  • Incubate the plate at 37°C for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a strong base (e.g., NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Calcineurin Activity

This protocol outlines a method to assess the effect of this compound on calcineurin activity within a cellular context by measuring the activation of a downstream target, such as the Nuclear Factor of Activated T-cells (NFAT).

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell stimulation agents (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin)

  • This compound

  • NFAT-luciferase reporter plasmid

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfect Jurkat T-cells with the NFAT-luciferase reporter plasmid.

  • Allow the cells to recover and express the reporter gene (typically 24-48 hours).

  • Pre-treat the transfected cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with PMA and ionomycin to activate the calcineurin-NFAT pathway.

  • Incubate the cells for a further period (e.g., 6-8 hours) to allow for luciferase expression.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Determine the effect of this compound on NFAT-driven luciferase expression as a measure of calcineurin inhibition in a cellular environment.

Signaling Pathways and Visualizations

This compound's inhibition of calcineurin can impact downstream signaling events. The following diagrams illustrate the relevant pathways and experimental workflows.

TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLCγ) TCR->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin (PP2B) Calmodulin->Calcineurin NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Tyrphostin8 This compound Tyrphostin8->Calcineurin NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus Gene Gene Transcription (e.g., IL-2) Nucleus->Gene

Figure 1: Calcineurin-NFAT signaling pathway and the inhibitory point of this compound.

Start Start: Purified Phosphatase + Substrate (pNPP) Incubate Incubate with varying concentrations of this compound Start->Incubate Reaction Initiate reaction with pNPP Incubate->Reaction Measure Stop reaction and measure absorbance at 405 nm Reaction->Measure Analyze Calculate % Inhibition Measure->Analyze IC50 Determine IC₅₀ Analyze->IC50

Figure 2: Workflow for in vitro determination of phosphatase inhibition by this compound.

Conclusion

While this compound is predominantly recognized as a tyrosine kinase inhibitor, its off-target effects include the inhibition of the protein serine/threonine phosphatase calcineurin. This inhibitory action, although less potent than that of dedicated immunosuppressants, underscores the importance of comprehensive profiling of small molecule inhibitors. The methodologies and pathway diagrams presented in this guide offer a foundational resource for researchers investigating the broader enzymatic impact of this compound and similar compounds. Further studies are warranted to explore the effects of this compound on other members of the protein serine/threonine phosphatase family to fully elucidate its pharmacological profile.

References

Understanding the Weak EGFR Kinase Inhibition of Tyrphostin 8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of Tyrphostin 8, a member of the tyrphostin family of protein kinase inhibitors. While initially investigated for their potential as anticancer agents, this compound exhibits notably weak inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. This document provides a comprehensive overview of its known quantitative data, the mechanistic principles of its interaction, relevant experimental protocols, and the broader context of EGFR signaling.

Executive Summary

This compound is a synthetic, small-molecule inhibitor that demonstrates weak potency against EGFR kinase, with a half-maximal inhibitory concentration (IC50) in the high micromolar range. Its limited efficacy is coupled with a lack of selectivity, as it inhibits other enzymes, such as the serine/threonine phosphatase calcineurin, with significantly higher potency. This profile renders this compound unsuitable as a selective EGFR-targeted therapeutic agent but makes it a subject of interest for understanding the structure-activity relationships that govern kinase inhibitor potency and selectivity. This guide will delve into the available data to provide a clear understanding of its biochemical and cellular effects.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against EGFR and at least one other non-kinase off-target. The available data underscores its weak and non-selective nature.

Target EnzymeIC50 ValueCompoundNotes
EGFR Kinase560 µMThis compoundIndicates weak inhibition.[1][2]
Calcineurin21 µMThis compoundA serine/threonine phosphatase, indicating off-target activity and lack of selectivity.[1][2]

Mechanism of Weak EGFR Inhibition

The tyrphostin family of compounds generally functions as competitive inhibitors of protein kinases.[3][4][5] They can compete with either the ATP substrate, the protein/peptide substrate, or both at the kinase's active site. The weak inhibition of EGFR by this compound likely stems from a suboptimal fit within the ATP-binding pocket of the EGFR kinase domain.

The structural features of this compound, α-Cyano-(4-hydroxy)cinnamonitrile, likely contribute to its low affinity for the EGFR kinase domain. More potent tyrphostin analogs and other classes of EGFR inhibitors typically possess moieties that form specific and strong interactions with key amino acid residues in the ATP-binding site, such as the hinge region, the DFG motif, and the catalytic loop. The relatively simple structure of this compound may lack the necessary chemical features to establish these critical, high-affinity interactions, resulting in a high IC50 value.

EGFR Signaling Pathway and Point of Inhibition

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF, TGF-α), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation. This initiates a cascade of downstream signaling events. This compound, like other ATP-competitive inhibitors, would theoretically block the autophosphorylation of EGFR, thereby preventing the initiation of these downstream signals.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activates PI3K PI3K Dimerization->PI3K Activates Tyrphostin8 This compound Tyrphostin8->Dimerization Weakly Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Cell_Response

EGFR signaling pathway and the inhibitory point of this compound.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method to determine the IC50 value of a compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • This compound or other test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of a solution containing the EGFR enzyme and the kinase substrate to each well.

    • To initiate the kinase reaction, add 10 µL of ATP solution to each well. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Setup_Reaction Set up Kinase Reaction: - Add Compound/Vehicle - Add Enzyme/Substrate Mix Prep_Compound->Setup_Reaction Initiate_Reaction Initiate Reaction with ATP Setup_Reaction->Initiate_Reaction Incubate Incubate at 30°C for 60 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Incubate2 Incubate at RT for 40 min Stop_Reaction->Incubate2 Detect_Signal Generate Luminescent Signal (Kinase Detection Reagent) Incubate2->Detect_Signal Incubate3 Incubate at RT for 30-60 min Detect_Signal->Incubate3 Measure_Luminescence Measure Luminescence Incubate3->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

This compound serves as an illustrative example of a weak and non-selective kinase inhibitor. Its high IC50 value against EGFR kinase, coupled with more potent inhibition of other enzymes like calcineurin, highlights the challenges in designing highly specific kinase inhibitors. While not a viable therapeutic candidate for EGFR-driven cancers, the study of this compound and its analogs contributes to a deeper understanding of the structure-activity relationships that are fundamental to the development of next-generation, highly potent, and selective kinase inhibitors for various therapeutic applications. Further research, including comprehensive kinase profiling and co-crystallography studies, would be necessary to fully elucidate the molecular basis for its weak EGFR inhibition.

References

The Role of Tyrphostin 8 in the Investigation of T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, and its intricate signaling pathways are critical targets for immunomodulatory therapies. Protein tyrosine kinases (PTKs) play a pivotal role in initiating and propagating the signaling cascades that follow T-cell receptor (TCR) engagement. Tyrphostins, a class of synthetic compounds, were among the first rationally designed inhibitors of PTKs. This technical guide focuses on the role of a specific member of this family, Tyrphostin 8, in the study of T-cell activation. While specific data on this compound's direct effects on T-lymphocytes is limited, this document will provide a comprehensive overview of its known biochemical activities, place it within the broader context of how tyrphostins can be utilized to probe T-cell signaling, and offer detailed experimental protocols for its characterization.

This compound: Biochemical Profile and Mechanism of Action

This compound, also known as 4-hydroxybenzylidenemalononitrile, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While the direct and specific impact of this compound on T-cell activation is not extensively documented in publicly available literature, its known biochemical activities provide insights into its potential mechanisms.

This compound has been characterized primarily as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, albeit with a relatively high half-maximal inhibitory concentration (IC50) of 560 μM[1][2][3]. In addition to its activity against EGFR, this compound has been shown to inhibit the protein serine/threonine phosphatase calcineurin with an IC50 of 21 μM[2][3]. Calcineurin is a critical downstream effector in the T-cell activation pathway, responsible for the dephosphorylation and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

The dual activity of this compound against a tyrosine kinase and a serine/threonine phosphatase suggests that its effects on cellular signaling, including T-cell activation, could be complex and multifaceted. However, the high IC50 value for EGFR inhibition suggests that its potency as a specific tyrosine kinase inhibitor in the context of T-cell signaling may be limited compared to other more specific compounds.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

Due to the limited availability of specific quantitative data for this compound in the context of T-cell activation, the following table includes its known IC50 values along with data for other relevant tyrphostins that have been studied in immune cells. This comparative data provides a broader understanding of how this class of compounds can modulate immune cell function.

CompoundTargetAssayIC50 ValueCell Type/System
This compound EGFR KinaseKinase Assay560 μMIn vitro
This compound CalcineurinPhosphatase Assay21 μMIn vitro
Tyrphostin B42 (AG490)Jak-2Tyrosine Phosphorylation~10 μMActivated T-cells
Tyrphostin B42 (AG490)T-cell Proliferation (IL-2 induced)Proliferation AssayInhibitoryIL-2-dependent T-cells
Tyrphostin AG555EGFRKinase Assay0.7 μMIn vitro
Tyrphostin AG555ErbB2Kinase Assay35 μMIn vitro
Tyrphostin AG126Not specifiedT-cell ActivationInhibitoryMouse model of arthritis

T-Cell Activation Signaling and the Potential Role of this compound

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). This event triggers a complex and highly regulated signaling cascade.

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Phosphorylation CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->TCR Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC PKCθ DAG->PKC Ras Ras DAG->Ras Calcineurin Calcineurin Ca->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene NFkB NF-κB PKC->NFkB MAPK MAPK (Erk) Ras->MAPK MAPK->Gene NFkB->Gene Tyrphostin8_Lck This compound (Potential Target) Tyrphostin8_Lck->Lck Inhibition (Hypothesized) Tyrphostin8_Calcineurin This compound (Known Target) Tyrphostin8_Calcineurin->Calcineurin Inhibition (IC50 = 21 μM) CFSE_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_Cells Isolate PBMCs or T-cells Label_Cells Label with CFSE Isolate_Cells->Label_Cells Seed_Cells Seed cells in 96-well plate Label_Cells->Seed_Cells Stimulate Stimulate with anti-CD3/CD28 Seed_Cells->Stimulate Treat Treat with this compound Stimulate->Treat Incubate Incubate for 3-5 days Treat->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Cell_Culture Culture & Treat T-cells with this compound Stimulate Stimulate with anti-CD3/CD28 Cell_Culture->Stimulate Lyse Lyse cells Stimulate->Lyse Quantify Quantify protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect

References

Exploring the Effects of Tyrphostin 8 on ERK1/2 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK1/2 pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds known to inhibit protein tyrosine kinases, which are key upstream activators of the ERK1/2 pathway. This technical guide focuses on Tyrphostin 8, also known as Tyrphostin AG17, and explores its effects on ERK1/2 activation.

While direct evidence detailing the specific interaction between this compound and the ERK1/2 pathway is limited in publicly available research, this guide will synthesize the existing knowledge on this compound's broader biological activities and provide a framework for investigating its potential impact on ERK1/2 signaling. We will also present standardized experimental protocols and data visualization tools to aid researchers in this exploratory process.

Quantitative Data on this compound (AG17)

Cell Line TypeGrowth Inhibition (IC50)Reference
Human Tumor Cell Lines (Panel of 13)0.7 - 4.0 µM[1]
Promyelocytic Leukemia (HL-60)Total growth inhibition at 1.5 µM after 12h[1]
Immunoblastic Lymphoma (OCI-Ly8)Potent inducer of apoptosis (concentration range 0.5-50 µM)[2][3]

These findings suggest that this compound possesses anti-proliferative and pro-apoptotic properties, which are often associated with the inhibition of signaling pathways like ERK1/2. However, it is also reported that this compound's mechanism of action may involve the disruption of mitochondrial function, as it is structurally identical to the mitochondrial uncoupler SF 6847[4]. Further investigation is required to delineate its precise molecular targets.

Signaling Pathways and Experimental Workflows

To investigate the effects of this compound on ERK1/2 activation, a series of well-defined experiments are necessary. Below are diagrams outlining the canonical ERK1/2 signaling pathway and a typical experimental workflow for studying the effects of an inhibitor.

ERK1_2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Tyrphostin8 This compound (Hypothesized Inhibition) Tyrphostin8->Raf Tyrphostin8->MEK Tyrphostin8->ERK

Caption: Hypothesized inhibition points of this compound on the ERK1/2 signaling pathway.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., cancer cell line) SerumStarvation 2. Serum Starvation (to reduce basal ERK1/2 activation) CellCulture->SerumStarvation Treatment 3. Treatment - this compound (various concentrations) - Growth Factor (e.g., EGF, PDGF) SerumStarvation->Treatment CellLysis 4. Cell Lysis (protein extraction) Treatment->CellLysis ProteinQuantification 5. Protein Quantification (e.g., BCA assay) CellLysis->ProteinQuantification WesternBlot 6. Western Blotting ProteinQuantification->WesternBlot Analysis 7. Data Analysis (Densitometry) WesternBlot->Analysis

References

Tyrphostin 8: A Technical Guide on its Impact on Cellular Oxygen Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 8, also known as AG10, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While initially investigated for their anti-cancer properties due to their ability to inhibit growth factor signaling, several tyrphostins have been found to exert significant off-target effects on cellular metabolism, particularly on mitochondrial function. This technical guide provides an in-depth analysis of this compound's impact on cellular oxygen consumption, detailing its mechanism of action, relevant signaling pathways, experimental protocols for its study, and a summary of quantitative data.

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism by which this compound influences cellular oxygen consumption is through its action as a mitochondrial uncoupler.[1][2] In normal cellular respiration, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase, a process known as oxidative phosphorylation. Mitochondrial uncouplers are molecules that disrupt this coupling by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.

This uncoupling leads to a futile cycle of proton pumping and leaking, causing the ETC to work at a higher rate to try and maintain the proton gradient. As the final electron acceptor in the ETC is oxygen, this increased activity results in a significant elevation of the cellular oxygen consumption rate (OCR).[1][2] Consequently, while oxygen consumption is high, ATP synthesis is markedly reduced.[1]

Quantitative Data on Cellular Oxygen Consumption

The following table summarizes the observed effects of this compound (AG10) on cellular oxygen consumption in parotid acinar cells. The data demonstrates a concentration-dependent increase in the rate of oxygen consumption, characteristic of a mitochondrial uncoupler.

Concentration of this compound (AG10)Maximal Change in Oxygen Consumption (nmol O₂/mg protein/min)
10 µMStimulation observed
30 µMIncreased stimulation
100 µMMaximal stimulation

Data adapted from Soltoff, 2004.[2] The study reported a concentration-dependent stimulation of oxygen consumption, with 100 µM AG10 producing a maximal effect comparable to the known uncoupler FCCP.

Signaling Pathways

While the direct uncoupling effect of this compound on mitochondria appears to be the primary driver of increased oxygen consumption, its role as a tyrosine kinase inhibitor, particularly of the Epidermal Growth Factor Receptor (EGFR), is also of note. The inhibition of EGFR signaling can have downstream effects on cellular metabolism, although the direct link to mitochondrial uncoupling by this compound is less clear and may represent a separate, parallel effect.

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling cascade, which is a target of this compound.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Tyrphostin8 This compound Tyrphostin8->EGFR Inhibits Mitochondrion Mitochondrial Uncoupling Tyrphostin8->Mitochondrion Direct Effect Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Akt->Mitochondrion Modulates Metabolism ERK ERK MEK->ERK ERK->Mitochondrion Modulates Metabolism EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and the dual impact of this compound.

Experimental Protocols

The following provides a detailed methodology for assessing the impact of this compound on cellular oxygen consumption using a Seahorse XF Analyzer, a standard instrument for real-time measurement of cellular metabolism.

Measurement of Cellular Oxygen Consumption Rate (OCR)

Objective: To determine the dose-response effect of this compound on the oxygen consumption rate of cultured cells.

Materials:

  • Cultured cells of interest

  • Seahorse XF Cell Culture Microplates

  • This compound (AG10) stock solution (in DMSO)

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Calibrant

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; a potent mitochondrial uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Incubate overnight in a standard cell culture incubator (37°C, 5% CO₂).

  • Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in Seahorse XF Base Medium. The final DMSO concentration should be below 0.1%.

  • Assay Setup:

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium.

    • Incubate the cells in a non-CO₂ 37°C incubator for 1 hour prior to the assay.

    • Load the hydrated sensor cartridge with the prepared compounds:

      • Port A: this compound (at various concentrations) or vehicle control (DMSO).

      • Port B: Oligomycin.

      • Port C: FCCP.

      • Port D: Rotenone/Antimycin A.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the assay protocol.

  • Data Acquisition and Analysis:

    • The instrument will measure the basal OCR before any injections.

    • Successive injections and OCR measurements will be performed automatically.

    • After the run, normalize the OCR data to cell number or protein concentration per well.

    • Analyze the change in OCR following the injection of this compound compared to the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing the impact of this compound on cellular oxygen consumption.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in XF Microplate Assay_Setup 4. Medium Exchange and Incubation Cell_Seeding->Assay_Setup Cartridge_Hydration 2. Hydrate Sensor Cartridge Load_Cartridge 5. Load Compounds into Cartridge Cartridge_Hydration->Load_Cartridge Compound_Prep 3. Prepare this compound and Control Reagents Compound_Prep->Load_Cartridge Run_Seahorse 6. Calibrate and Run Seahorse XF Analyzer Assay_Setup->Run_Seahorse Load_Cartridge->Run_Seahorse Data_Acquisition 7. Real-time OCR Measurement Run_Seahorse->Data_Acquisition Normalization 8. Normalize Data to Cell Number/Protein Data_Acquisition->Normalization Analysis 9. Analyze OCR Changes Normalization->Analysis

Caption: Workflow for measuring cellular oxygen consumption with this compound.

Conclusion

This compound (AG10) has a pronounced effect on cellular oxygen consumption, primarily by acting as a mitochondrial uncoupler. This leads to a dose-dependent increase in the oxygen consumption rate, which is not coupled to ATP synthesis. While this compound is also an inhibitor of EGFR signaling, its impact on cellular respiration is more directly attributed to its effect on mitochondrial integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the bioenergetic effects of this compound and other related compounds. Understanding these off-target effects is crucial for the comprehensive evaluation of tyrphostins in drug development and for their use as tool compounds in cell biology research.

References

Methodological & Application

Application Notes and Protocols for Tyrphostin 8 in Parotid Acinar Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tyrphostin 8, a tyrosine kinase inhibitor, in the study of parotid acinar cell physiology and signaling pathways.

Introduction

This compound, also known as AG10, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While it is recognized for its ability to inhibit the epidermal growth factor receptor (EGFR) kinase, recent studies have also identified it as a mitochondrial uncoupler in parotid acinar cells. This dual activity makes it a valuable tool for dissecting the complex signaling networks that regulate secretion and other cellular processes in these exocrine cells. Understanding its effects is crucial for research into salivary gland function and the development of therapeutic agents for related disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of this compound on parotid acinar cells.

ParameterValueCell TypeReference
Concentration Range 10 - 100 µMRat Parotid Acinar Cells[1]
Pre-treatment Time 20 minutesRat Parotid Acinar Cells[1]
IC50 (EGFR Kinase) 560 µMin vitro[1]
Effect on O2 Consumption Rapid and large increaseRat Parotid Acinar Cells[1]
Effect on ATP Content ~90% reduction at 100 µMRat Parotid Acinar Cells[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects on parotid acinar cells through at least two primary mechanisms: inhibition of EGFR signaling and uncoupling of mitochondrial respiration.

1. EGFR Signaling Inhibition: As a tyrosine kinase inhibitor, this compound can block the autophosphorylation of the EGFR upon ligand binding. This inhibition prevents the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which are involved in cell proliferation and differentiation. In parotid acinar cells, this compound has been shown to block carbachol-initiated PKCδ tyrosine phosphorylation and subsequent ERK1/2 activation[1].

2. Mitochondrial Uncoupling: this compound has been observed to cause a rapid increase in oxygen consumption in parotid acinar cells, a characteristic of mitochondrial uncouplers. This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant decrease in cellular ATP levels[1]. This bioenergetic stress can have widespread effects on cellular functions, including secretion.

Below are diagrams illustrating these pathways.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS_RAF RAS/RAF P->RAS_RAF PKC_delta PKCδ P->PKC_delta Tyrphostin8 This compound Tyrphostin8->P Inhibits MEK_ERK MEK/ERK RAS_RAF->MEK_ERK Proliferation Cell Proliferation & Differentiation MEK_ERK->Proliferation PKC_delta->MEK_ERK Activates

Caption: EGFR signaling pathway inhibition by this compound.

Mitochondrial_Uncoupling cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain H_plus_gradient Proton Gradient (H+) ETC->H_plus_gradient Pumps H+ H2O H2O ETC->H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes H_plus_gradient->ATPSynthase Drives O2 O2 O2->ETC e- acceptor ADP ADP + Pi ADP->ATPSynthase Tyrphostin8 This compound Tyrphostin8->H_plus_gradient Dissipates

Caption: Mitochondrial uncoupling mechanism of this compound.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in primary rat parotid acinar cells.

Protocol 1: Isolation and Culture of Rat Parotid Acinar Cells

This protocol is adapted from established methods for primary salivary gland cell culture[2][3][4].

Materials:

  • Male Wistar rats (150-200 g)

  • Collagenase type II

  • Hyaluronidase

  • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Sterile dissection tools

  • Centrifuge

  • Cell culture flasks/plates

Procedure:

  • Euthanize the rat according to approved animal care protocols.

  • Aseptically dissect the parotid glands.

  • Mince the tissue into small fragments (<1 mm³) in a sterile petri dish containing DMEM/F12.

  • Transfer the minced tissue to a conical tube containing digestion buffer (DMEM/F12 with collagenase and hyaluronidase).

  • Incubate at 37°C for 45-60 minutes with gentle agitation.

  • Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Centrifuge the filtrate at 50 x g for 5 minutes to pellet the acinar cells.

  • Wash the cell pellet twice with DMEM/F12.

  • Resuspend the cells in complete culture medium and plate onto collagen-coated culture dishes.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2: Treatment of Parotid Acinar Cells with this compound

Materials:

  • Cultured primary parotid acinar cells

  • This compound (stock solution in DMSO)

  • Culture medium

  • Agonist of interest (e.g., Carbachol)

Procedure:

  • Prepare working solutions of this compound in culture medium to final concentrations of 10, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Aspirate the culture medium from the parotid acinar cells.

  • Add the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Pre-incubate the cells for 20 minutes at 37°C[1].

  • Following the pre-incubation, add the agonist of interest (e.g., carbachol) to stimulate the desired cellular response.

  • Incubate for the appropriate time for the specific assay being performed.

  • Proceed with the desired downstream analysis (e.g., amylase secretion assay, western blot for protein phosphorylation).

Protocol 3: Amylase Secretion Assay

This assay measures the amount of amylase released from parotid acinar cells, a key indicator of secretory function.

Materials:

  • Treated parotid acinar cells in culture plates

  • Phadebas Amylase Test kit or similar colorimetric assay

  • Spectrophotometer

Procedure:

  • Following treatment with this compound and agonist stimulation, collect the supernatant from each well.

  • Centrifuge the supernatant to remove any detached cells.

  • Measure the amylase activity in the supernatant according to the manufacturer's instructions for the chosen amylase assay kit.

  • Lyse the remaining cells in the wells to determine the total cellular amylase content.

  • Calculate the percentage of amylase secreted by dividing the amount of amylase in the supernatant by the total amylase (supernatant + cell lysate) and multiplying by 100.

Protocol 4: Western Blot for EGFR and ERK Phosphorylation

This protocol allows for the assessment of the inhibitory effect of this compound on the EGFR signaling pathway.

Materials:

  • Treated parotid acinar cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for studying the effects of this compound on parotid acinar cells.

Experimental_Workflow cluster_assays Downstream Assays Start Start Isolation Isolate Parotid Acinar Cells Start->Isolation Culture Culture Primary Cells Isolation->Culture Treatment Treat with this compound (10-100 µM, 20 min) Culture->Treatment Stimulation Stimulate with Agonist (e.g., Carbachol) Treatment->Stimulation AmylaseAssay Amylase Secretion Assay Stimulation->AmylaseAssay WesternBlot Western Blot (pEGFR, pERK) Stimulation->WesternBlot MetabolicAssay Metabolic Assays (O2 Consumption, ATP) Stimulation->MetabolicAssay DataAnalysis Data Analysis & Interpretation AmylaseAssay->DataAnalysis WesternBlot->DataAnalysis MetabolicAssay->DataAnalysis End End DataAnalysis->End

Caption: General workflow for this compound experiments.

References

Tyrphostin 8: Application Notes and Protocols for Calcineurin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tyrphostin 8 as an inhibitor of calcineurin, a key serine/threonine phosphatase involved in various cellular signaling pathways. This document includes detailed protocols for in vitro calcineurin activity assays, a summary of inhibitory concentrations, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

This compound, also known as AG10, is a member of the tyrphostin family of compounds, originally developed as tyrosine kinase inhibitors[1]. However, subsequent research has demonstrated its potent inhibitory activity against the protein serine/threonine phosphatase calcineurin (also known as protein phosphatase 2B or PP2B)[1][2][3]. Calcineurin plays a critical role in numerous physiological processes, most notably in T-cell activation, by dephosphorylating the nuclear factor of activated T-cells (NFAT) transcription factors, leading to their nuclear translocation and the expression of target genes like Interleukin-2 (IL-2)[4][5][6]. Due to its involvement in the immune response, calcineurin is a significant target for immunosuppressive drugs[4][6].

This compound acts as a competitive inhibitor of calcineurin, making it a valuable tool for studying calcineurin-mediated signaling events and for potential therapeutic development[1].

Quantitative Data Summary

The inhibitory potency of this compound against calcineurin has been determined in in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for researchers using this compound.

CompoundTargetIC50 ValueSubstrate UsedReference
This compoundCalcineurin21 µMp-nitrophenyl phosphate[1][2][3]
This compoundCalcineurin-Phosphopeptide[1]
This compoundEGFR Kinase560 µM-[2][3]

Calcineurin Signaling Pathway

The following diagram illustrates the canonical calcineurin signaling pathway leading to T-cell activation. This compound inhibits the phosphatase activity of calcineurin, thereby blocking the dephosphorylation of NFAT.

Calcineurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Presentation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release from ER Calmodulin Calmodulin Ca_ion->Calmodulin Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Translocates to Nucleus Tyrphostin8 This compound Tyrphostin8->Calcineurin_active Inhibits

Caption: Calcineurin signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for measuring the inhibitory effect of this compound on calcineurin activity in vitro. Two common methods are described: a colorimetric assay using a phosphopeptide substrate and the Malachite Green Phosphate Assay, and an assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Experimental Workflow: In Vitro Calcineurin Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of this compound for calcineurin.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Assay Buffer, Calcineurin, Calmodulin, Substrate setup_plate Add Assay Components to 96-well Plate: - Assay Buffer - Calcineurin - Calmodulin - this compound (or vehicle) prep_reagents->setup_plate prep_tyrphostin Prepare this compound Stock and Serial Dilutions prep_tyrphostin->setup_plate pre_incubation Pre-incubate at 30°C setup_plate->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction incubation Incubate at 30°C for 10-30 min initiate_reaction->incubation terminate_reaction Terminate Reaction (if necessary) incubation->terminate_reaction measure_activity Measure Phosphatase Activity: - Malachite Green Assay (A620nm) - pNPP Assay (A405nm) terminate_reaction->measure_activity calculate_inhibition Calculate Percent Inhibition measure_activity->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for determining the IC50 of this compound for calcineurin.

Protocol 1: Calcineurin Activity Assay using RII Phosphopeptide and Malachite Green

This assay measures the release of inorganic phosphate from a specific phosphopeptide substrate (RII phosphopeptide) by calcineurin. The released phosphate is then quantified using Malachite Green reagent.

Materials:

  • Recombinant human Calcineurin

  • Calmodulin

  • RII Phosphopeptide substrate

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 0.05% NP-40

  • Malachite Green Phosphate Detection Kit

  • 96-well clear microplate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO alone).

  • Assay Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • 25 µL of 2x Assay Buffer containing Calmodulin.

      • 5 µL of diluted Calcineurin enzyme.

      • 10 µL of this compound dilution or vehicle control.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the Reaction:

    • Add 10 µL of RII phosphopeptide substrate to each well to start the reaction.

    • Incubate the plate at 30°C for 20-30 minutes.

  • Terminate the Reaction and Detect Phosphate:

    • Stop the reaction by adding 100 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure Absorbance:

    • Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using the provided phosphate standard to determine the amount of phosphate released in each well.

    • Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Calcineurin Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This is a colorimetric assay that measures the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which can be detected by its absorbance at 405 nm.

Materials:

  • Recombinant human Calcineurin

  • Calmodulin

  • p-Nitrophenyl phosphate (pNPP)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA

  • Stop Solution: 0.5 M NaOH

  • 96-well clear microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

  • Assay Reaction Setup:

    • In a 96-well plate, add the following components:

      • 50 µL of Assay Buffer.

      • 10 µL of Calcineurin and Calmodulin solution.

      • 10 µL of this compound dilution or vehicle control.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of pNPP solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Terminate the Reaction:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure Absorbance:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value as described in Protocol 1.

Sample Preparation and Storage

  • This compound: this compound is soluble in DMSO and ethanol. For in vitro assays, prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution to the desired final concentration in the appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.

  • Calcineurin and Calmodulin: Recombinant proteins should be stored at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.

Safety Precautions

This compound is a chemical compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Measuring Tyrphostin 8 Inhibition of Calcineurin: An In Vitro Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcineurin, also known as protein phosphatase 2B (PP2B), is a calcium and calmodulin-dependent serine/threonine phosphatase.[1] It plays a pivotal role in a multitude of cellular processes, most notably in the activation of T-cells, making it a critical component of the immune response.[1][2] The signaling cascade involves the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which then translocates to the nucleus to regulate gene expression essential for immune cell activation.[3][4][5] This pathway is a key target for immunosuppressive drugs.[1]

Tyrphostin 8 (also referred to as Tyrphostin A8 or AG10) is a member of the tyrphostin family, which are primarily recognized as inhibitors of protein tyrosine kinases.[3][6] However, due to structural similarities to tyrosine, this compound has been identified as an inhibitor of calcineurin.[3][6] This application note provides a detailed protocol for an in vitro colorimetric assay to measure the inhibition of calcineurin by this compound.

Principle of the Assay

The in vitro assay for calcineurin inhibition by this compound is based on the measurement of phosphate released from a specific phosphopeptide substrate. The assay utilizes the RII phosphopeptide, a well-established and highly selective substrate for calcineurin.[7][8] In the presence of calcineurin, the RII phosphopeptide is dephosphorylated, releasing inorganic phosphate. This released phosphate is then detected using a malachite green-based reagent.[9] The malachite green and molybdate form a complex with the inorganic phosphate, resulting in a colored product that can be quantified by measuring its absorbance at approximately 620-640 nm.[9] When an inhibitor such as this compound is present, the activity of calcineurin is reduced, leading to a decrease in the amount of released phosphate and a corresponding reduction in the colorimetric signal. The inhibitory potency of this compound is determined by measuring the concentration required for 50% inhibition (IC50).

Data Presentation

The inhibitory effect of this compound on calcineurin activity can be quantified by generating a dose-response curve. The following table summarizes representative data from such an experiment, demonstrating the calculation of the IC50 value.

This compound Conc. (µM)Absorbance (620 nm)Phosphate Released (pmol)% Inhibition
0 (No Inhibitor)0.85010000
10.7859247.6
50.65076523.5
100.53062437.6
21 0.425 500 50.0
500.21525374.7
1000.10011888.2

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the published IC50 value of 21 µM for this compound against calcineurin.[6][10]

Experimental Protocols

This section provides a detailed methodology for conducting the in vitro calcineurin inhibition assay with this compound.

Materials and Reagents
  • Recombinant Human Calcineurin

  • Calmodulin

  • RII Phosphopeptide Substrate

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mM CaCl2, 0.025% NP-40)

  • Malachite Green Reagent

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 620 nm

Preparation of Reagents
  • Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.

  • Calcineurin/Calmodulin Solution: Prepare a working solution of the calcineurin/calmodulin complex in assay buffer. The final concentration should be empirically determined, but a starting point of 2-5 units/well is recommended.

  • RII Phosphopeptide Substrate: Reconstitute the lyophilized RII phosphopeptide in deionized water to a stock concentration of 1 mM. Aliquot and store at -20°C.

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • This compound Dilutions: Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in assay buffer, ranging from 0 to 2000 pmol/well.

Assay Procedure
  • Plate Setup: Add 25 µL of assay buffer to all wells of a 96-well microplate. Add 25 µL of the appropriate this compound dilution to the test wells. Add 25 µL of assay buffer to the no-inhibitor control wells.

  • Enzyme Addition: Add 25 µL of the calcineurin/calmodulin solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the RII phosphopeptide substrate solution to all wells to start the reaction. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 30°C for 20-30 minutes. The optimal incubation time may need to be determined empirically.

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance values of the phosphate standards against the corresponding phosphate concentrations (in pmol). Perform a linear regression to obtain the equation of the line.

  • Phosphate Released: Use the standard curve equation to calculate the amount of phosphate released in each experimental well.

  • Percentage Inhibition: Calculate the percentage of calcineurin inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Phosphate released in test well / Phosphate released in no-inhibitor control well)] x 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Mandatory Visualizations

Calcineurin_Signaling_Pathway cluster_nucleus Nucleus Cell Surface Receptor Cell Surface Receptor PLC PLC Cell Surface Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ releases Calmodulin Calmodulin Ca2+->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT-P NFAT-P (Cytoplasm) Calcineurin_active->NFAT-P dephosphorylates NFAT NFAT (Nucleus) NFAT-P->NFAT translocates to Gene_Transcription Gene Transcription NFAT->Gene_Transcription Nucleus

Caption: Calcineurin-NFAT signaling pathway.

Experimental_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, this compound) setup Plate Setup (Add Buffer, this compound) prep->setup enzyme_add Add Calcineurin/ Calmodulin Solution setup->enzyme_add preincubate Pre-incubate (30°C, 10 min) enzyme_add->preincubate start_rxn Initiate Reaction (Add RII Substrate) preincubate->start_rxn incubate Incubate (30°C, 20-30 min) start_rxn->incubate stop_rxn Stop Reaction & Develop Color (Add Malachite Green) incubate->stop_rxn read Measure Absorbance (620 nm) stop_rxn->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Experimental workflow for the in vitro assay.

Inhibition_Mechanism cluster_normal Normal Reaction cluster_inhibited Competitive Inhibition Calcineurin Calcineurin Product Dephosphorylated Product + Phosphate Calcineurin->Product RII_Substrate RII Substrate RII_Substrate->Calcineurin Calcineurin_i Calcineurin No_Reaction No Reaction Calcineurin_i->No_Reaction Tyrphostin8 This compound Tyrphostin8->Calcineurin_i binds to active site

Caption: Mechanism of this compound inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 8, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is a valuable tool for studying cellular signaling pathways. It is known to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, act as a GTPase inhibitor, and inhibit the protein serine/threonine phosphatase calcineurin[1][2]. While in vitro applications of this compound are well-documented, establishing effective and safe working concentrations for in vivo studies is critical for translating its effects to animal models.

Due to a lack of specific published in vivo studies for this compound, this document provides guidance based on available data for structurally and functionally related tyrphostin compounds. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for their specific animal model and research question.

Data Presentation: In Vivo Working Concentrations of Related Tyrphostins

The following table summarizes in vivo data from studies using other tyrphostin compounds. This information can help in estimating a potential starting dose range for this compound. It is crucial to note that the optimal dosage will depend on the specific animal model, route of administration, and the biological question being investigated.

CompoundAnimal ModelRoute of AdministrationDosageObserved Effects
Tyrphostin AG17 C57BL/6 MiceOral gavage0.175 mg/kg daily for 15 daysDecreased fat accumulation and white adipose tissue hypertrophy[3][4].
C57BL/6 MiceOral gavageLD50 determined to be 33.3 mg/kg[3].Increased mortality at doses of 28, 40, and 55.5 mg/kg[3].
Tyrphostin AG126 RatsIntraperitoneal5 mg/kgReduced intestinal ischemia-reperfusion injury[5].
Tyrphostin AG556 RatsIntraperitonealDaily injections for 7 days (dosage not specified)Reduced myocardial infarct size and improved cardiac performance[6].
Tyrphostin AG490 NOD MiceIntraperitonealThree times per week for 4 weeks, then once a week for 6 weeks (dosage not specified)Attenuated the onset of type 1 diabetes[7].
NT157 Athymic Nude Mice (with LNCaP xenografts)Not specified50 mg/kgDelayed castration-resistant prostate cancer progression[8].

Note: The provided dosages for related compounds should be used as a preliminary reference. A comprehensive dose-escalation study is mandatory to determine the optimal and non-toxic working concentration of this compound for any new in vivo experiment.

Signaling Pathways of this compound

This compound has been shown to modulate multiple signaling pathways. The following diagrams illustrate its points of intervention.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Tyrphostin8 This compound Tyrphostin8->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by this compound.

GTPase_and_Calcineurin_Inhibition cluster_GTPase GTPase Cycle cluster_Calcineurin Calcineurin Pathway Ras_GDP Ras-GDP (Inactive) GEF GEF Ras_GDP->GEF Ras_GTP Ras-GTP (Active) GAP GAP Ras_GTP->GAP GEF->Ras_GTP GAP->Ras_GDP Calcineurin Calcineurin NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P (Inactive) NFAT_P->Calcineurin Gene_Transcription Gene Transcription NFAT->Gene_Transcription Tyrphostin8 This compound Tyrphostin8->Ras_GTP Inhibits GTPase activity Tyrphostin8->Calcineurin Inhibits

Caption: Inhibition of GTPase Activity and Calcineurin Pathway by this compound.

Experimental Protocols

The following are generalized protocols that should be adapted for specific experimental needs.

1. Preparation of this compound for In Vivo Administration

  • Solubility: this compound is soluble in DMSO.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10-50 mg/mL).

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution Preparation (for Intraperitoneal Injection):

    • On the day of injection, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the final desired concentration using a sterile vehicle. A common vehicle for intraperitoneal injections is a mixture of sterile PBS, and a small percentage of a solubilizing agent like Tween 80 or Cremophor EL to maintain solubility and aid in administration.

    • The final concentration of DMSO in the working solution should be minimized (typically <5%) to avoid toxicity.

    • Vortex the working solution thoroughly before administration to ensure it is homogenous.

2. Animal Handling and Administration (General Guidelines for Rodents)

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to control and treatment groups.

  • Administration:

    • Intraperitoneal (IP) Injection: This is a common route for administering tyrphostins.

      • Gently restrain the animal.

      • Wipe the lower abdominal area with an alcohol swab.

      • Insert the needle (25-27 gauge) into the peritoneal cavity at a shallow angle, avoiding internal organs.

      • Inject the prepared this compound working solution or vehicle control.

    • Oral Gavage: If oral administration is preferred, ensure this compound is formulated in a suitable vehicle for gavage.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

    • Record body weight at regular intervals throughout the study.

3. Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo study using this compound.

Experimental_Workflow Start Start: Experimental Design Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Assignment Randomization into Groups (Control vs. Treatment) Animal_Acclimatization->Group_Assignment Dose_Preparation Preparation of this compound Working Solution Group_Assignment->Dose_Preparation Administration Administration of this compound or Vehicle (e.g., IP injection) Dose_Preparation->Administration Monitoring Daily Monitoring for Toxicity and Health Status Administration->Monitoring Data_Collection Endpoint Data Collection (e.g., tumor volume, tissue harvesting) Monitoring->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: General Experimental Workflow for In Vivo Studies with this compound.

Disclaimer: These protocols and recommendations are for guidance purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The information provided here does not substitute for the critical judgment and expertise of the researcher. A thorough literature review and pilot studies are essential for the successful and ethical execution of any in vivo experiment.

References

Application Notes and Protocols for Studying the Glucose-Lowering Effects of Tyrphostin 8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tyrphostin 8, a member of the tyrphostin family of protein tyrosine kinase inhibitors, for investigating its potential glucose-lowering effects. While specific data for this compound is limited, this document outlines protocols based on the known mechanisms of action of related tyrphostins, such as AG490 and NT157, which have demonstrated effects on glucose metabolism and insulin signaling pathways.

Introduction

Tyrphostins are a class of synthetic compounds that inhibit protein tyrosine kinases (PTKs).[1] PTK activity is crucial for the signaling cascades of various growth factor receptors, including the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R).[2][3] Dysregulation of these signaling pathways is implicated in the pathophysiology of diabetes. Several tyrphostins have been shown to modulate glucose homeostasis, suggesting their potential as therapeutic agents for diabetes.[4] For instance, Tyrphostin AG490 has been demonstrated to prevent and reverse type 1 diabetes in non-obese diabetic (NOD) mice and to reduce blood glucose levels.[5][6] Another tyrphostin, NT157, has been shown to suppress insulin receptor substrates (IRS), key molecules in the insulin signaling pathway.[7][8][9]

This document provides detailed protocols for in vitro and in vivo studies to assess the glucose-lowering effects of this compound, based on the activities of its better-studied analogs.

Data Presentation

Table 1: In Vitro Effects of Tyrphostins on Insulin/IGF-1 Signaling
TyrphostinCell LineTargetEffectIC₅₀ (µM)Reference
AG1024NIH-3T3 (overexpressing IGF-1R)IGF-1R AutophosphorylationInhibition~5[2]
AG1024NIH-3T3 (overexpressing IR)Insulin R AutophosphorylationInhibition>10[2]
NT157Breast Cancer CellsIRS-1/2 ExpressionSuppressionDose-dependent[7][8]
Table 2: In Vivo Effects of Tyrphostin AG490 on Glucose Metabolism
Animal ModelTreatment ProtocolOutcomeMagnitude of EffectReference
NOD Mice (pre-diabetic)1 mg/mouse (i.p.), 5x/week for 5 weeks, then 1x/week for 5 weeksPrevention of T1DSignificant inhibition of diabetes development (p=0.02)[5]
NOD Mice (newly diabetic)1 mg/mouse (i.p.), monotherapyReversal of T1DDisease remission in 23/23 treated mice vs. 0/10 controls (p=0.003)[5]
Young non-diabetic NOD miceAG490 treatmentReduction in blood glucoseSignificantly reduced blood glucose levels (p=0.002)[6]

Experimental Protocols

In Vitro Protocol: Assessment of Glucose Uptake in Adipocytes or Myocytes

This protocol details the steps to evaluate the effect of this compound on glucose uptake in insulin-sensitive cell lines such as 3T3-L1 adipocytes or L6 myocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-deoxy-D-[³H]glucose or other fluorescent glucose analogs

  • Insulin

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes or L6 myoblasts into myotubes according to standard protocols.

  • Serum Starvation: Prior to the experiment, serum-starve the differentiated cells for 2-4 hours in serum-free medium.

  • This compound Treatment: Incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Insulin Stimulation: For the last 30 minutes of the this compound treatment, add a submaximal concentration of insulin (e.g., 10 nM) to stimulate glucose uptake. Include a basal (no insulin) control.

  • Glucose Uptake Assay:

    • Wash the cells twice with warm KRP buffer.

    • Add KRP buffer containing 2-deoxy-D-[³H]glucose (or fluorescent analog) and incubate for 5-10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

    • For radiolabeled glucose, measure the radioactivity of the cell lysates using a scintillation counter.

    • For fluorescent glucose analogs, measure the fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration of each well. Express the results as a percentage of the control (vehicle-treated, insulin-stimulated cells).

In Vivo Protocol: Evaluation of Glucose-Lowering Effects in a Diabetic Mouse Model

This protocol describes an in vivo experiment to assess the effects of this compound on blood glucose levels in a chemically-induced or genetic model of diabetes (e.g., streptozotocin-induced diabetic mice or db/db mice).[10]

Materials:

  • Diabetic mouse model (e.g., C57BL/6 mice induced with STZ, or db/db mice)

  • This compound

  • Vehicle for administration (e.g., DMSO and corn oil)

  • Glucometer and glucose test strips

  • Equipment for intraperitoneal (i.p.) or oral gavage administration

Procedure:

  • Animal Acclimatization and Diabetes Induction (if applicable): Acclimatize the mice for at least one week. If using a chemically-induced model, induce diabetes with STZ according to established protocols. Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL).

  • Grouping and Baseline Measurement: Randomly assign the diabetic mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Measure baseline body weight and fasting blood glucose levels.

  • This compound Administration: Administer this compound or vehicle daily via i.p. injection or oral gavage for a specified period (e.g., 2-4 weeks). The dosage should be determined from preliminary toxicity studies. A starting point could be based on effective doses of other tyrphostins (e.g., 1 mg/mouse for AG490).[5]

  • Monitoring: Monitor body weight and fasting blood glucose levels regularly (e.g., twice a week).

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT.

    • Fast the mice overnight (12-16 hours).

    • Administer a glucose solution (e.g., 2 g/kg) orally.

    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect blood and tissues (e.g., pancreas, liver, skeletal muscle, adipose tissue) for further analysis (e.g., insulin levels, histological analysis, Western blotting for signaling proteins).

Mandatory Visualizations

cluster_0 This compound Treatment Protocol Workflow start Start: Select In Vitro or In Vivo Model in_vitro In Vitro: Cell Culture (e.g., 3T3-L1, L6) start->in_vitro in_vivo In Vivo: Diabetic Animal Model (e.g., STZ-induced, db/db mice) start->in_vivo treatment This compound Treatment (Dose-response) in_vitro->treatment in_vivo->treatment glucose_uptake Measure Glucose Uptake treatment->glucose_uptake In Vitro ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt In Vivo analysis Data Analysis and Interpretation glucose_uptake->analysis ogtt->analysis end End: Evaluate Glucose-Lowering Effect analysis->end

Caption: Experimental workflow for studying this compound.

cluster_1 Potential Signaling Pathway of this compound Action Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation Tyrphostin8 This compound Tyrphostin8->IR Inhibition Tyrphostin8->IRS Downregulation? PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Hypothesized signaling pathway of this compound.

References

Application of Tyrphostin 8 in Caco-2 Cell Monolayer Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell line, a human colorectal adenocarcinoma cell line, is a widely utilized in vitro model for predicting the oral absorption of drugs. When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with well-defined tight junctions, mimicking the intestinal epithelial barrier. This model is instrumental in studying both transcellular and paracellular transport pathways. Tyrphostin 8, a GTPase inhibitor, has been identified as a modulator of transport across Caco-2 cell monolayers. It has been shown to enhance the apical-to-basolateral transport of molecules, such as transferrin-conjugated drugs, through receptor-mediated transcytosis.[1] Notably, this compound is reported to be less detrimental to the integrity of tight junctions compared to other transport enhancers like brefeldin A, making it a potentially valuable tool for targeted drug delivery studies.[1]

This document provides detailed protocols for utilizing this compound in Caco-2 cell monolayer transport studies, along with methodologies for assessing monolayer integrity and permeability.

Mechanism of Action

This compound acts as a GTPase inhibitor.[1] In the context of Caco-2 cell transport, its primary described function is the enhancement of transferrin receptor-mediated transcytosis.[1] This suggests that this compound likely interferes with the GTP-dependent steps in vesicular trafficking, potentially altering the endocytic and exocytic pathways. A related compound, Tyrphostin A8, has been shown to affect the later stages of transferrin receptor trafficking, involving Rab11-enriched compartments.[2] While the precise signaling cascade for this compound in Caco-2 cells is not fully elucidated, a hypothesized pathway involves the modulation of GTPases that regulate vesicle formation, movement, and fusion with the plasma membrane, leading to increased transport of cargo from the apical to the basolateral side of the epithelial monolayer.

Hypothesized Signaling Pathway for this compound in Enhancing Transcytosis

G cluster_cell Caco-2 Enterocyte cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane cluster_cytoplasm Cytoplasm TfR Transferrin Receptor Endosome Early Endosome TfR->Endosome Endocytosis Ligand Ligand (e.g., Transferrin Conjugate) Ligand->TfR Binding Release Ligand Release TranscytoticVesicle Transcytotic Vesicle Endosome->TranscytoticVesicle Vesicular Trafficking TranscytoticVesicle->Release Exocytosis GTPase GTPase (e.g., Rab family) GTPase->TranscytoticVesicle Regulates Tyrphostin8 This compound Tyrphostin8->GTPase Inhibits

Caption: Hypothesized mechanism of this compound-enhanced transcytosis in Caco-2 cells.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • Seeding on Transwells: For transport studies, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells on Transwell® inserts for 21-25 days to allow for full differentiation and the formation of a confluent monolayer with stable tight junctions. Change the culture medium every 2-3 days.

  • Monolayer Integrity Check: Before initiating transport experiments, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers are typically ready for experiments when TEER values are stable and above 250 Ω·cm².

This compound Treatment and Transport Study

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in transport buffer)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Marker molecule for paracellular permeability (e.g., Lucifer Yellow or FITC-dextran)

  • Test compound (e.g., a transferrin-conjugated drug)

  • Plate reader (for fluorescence or other detection methods)

  • TEER meter

Protocol:

  • Pre-experiment TEER Measurement: Measure the initial TEER of the Caco-2 monolayers to ensure barrier integrity.

  • Washing: Gently wash the monolayers by replacing the culture medium in both the apical and basolateral compartments with pre-warmed (37°C) transport buffer. Equilibrate for 30 minutes at 37°C.

  • This compound Treatment: Prepare solutions of this compound in transport buffer at the desired concentrations (e.g., 10-100 µM). A concentration of 50 µM has been used in related studies. Replace the buffer in the apical compartment with the this compound solution. The basolateral compartment should contain fresh transport buffer.

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Transport Assay:

    • For Paracellular Permeability: After the pre-incubation with this compound, add a marker molecule (e.g., 100 µM Lucifer Yellow) to the apical compartment. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed transport buffer.

    • For Transcytosis of a Test Compound: After pre-incubation with this compound, add the test compound to the apical compartment. Collect samples from the basolateral compartment at various time points.

  • Sample Analysis: Analyze the concentration of the marker molecule or test compound in the basolateral samples using an appropriate analytical method (e.g., fluorescence spectroscopy, LC-MS/MS).

  • Post-experiment TEER Measurement: After the transport experiment, measure the final TEER to assess the effect of the treatment on monolayer integrity.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the substance in the receiver compartment (mol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration in the donor compartment (mol/cm³)

Experimental Workflow Diagram

G Start Start: Differentiated Caco-2 Monolayers Measure_TEER1 Measure Initial TEER Start->Measure_TEER1 Wash Wash with Transport Buffer Measure_TEER1->Wash Equilibrate Equilibrate at 37°C Wash->Equilibrate Treat Add this compound to Apical Side Equilibrate->Treat Incubate Incubate (e.g., 1-4h at 37°C) Treat->Incubate Add_Compound Add Marker/Test Compound to Apical Side Incubate->Add_Compound Sample Sample from Basolateral Side at Time Points Add_Compound->Sample Measure_TEER2 Measure Final TEER Sample->Measure_TEER2 Analyze Analyze Samples (e.g., Fluorescence, LC-MS) Measure_TEER2->Analyze Calculate Calculate Papp Analyze->Calculate End End Calculate->End

Caption: General workflow for a Caco-2 transport study using this compound.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

Treatment GroupInitial TEER (Ω·cm²)Final TEER (Ω·cm²)% Change in TEER
Control (Vehicle)Value ± SDValue ± SDValue ± SD
This compound (10 µM)Value ± SDValue ± SDValue ± SD
This compound (50 µM)Value ± SDValue ± SDValue ± SD
This compound (100 µM)Value ± SDValue ± SDValue ± SD
Positive Control (e.g., EGTA)Value ± SDValue ± SDValue ± SD

Note: The values in this table are placeholders. Researchers should populate this table with their experimental data.

Table 2: Effect of this compound on Paracellular Permeability of a Marker Molecule (e.g., Lucifer Yellow)

Treatment GroupPapp of Marker (x 10⁻⁶ cm/s)Fold Increase vs. Control
Control (Vehicle)Value ± SD1.0
This compound (10 µM)Value ± SDValue
This compound (50 µM)Value ± SDValue
This compound (100 µM)Value ± SDValue
Positive Control (e.g., EGTA)Value ± SDValue

Note: The values in this table are placeholders. Researchers should populate this table with their experimental data.

Table 3: Effect of this compound on the Transcytosis of a Test Compound

Treatment GroupPapp of Test Compound (x 10⁻⁶ cm/s)Fold Increase vs. Control
Control (Vehicle)Value ± SD1.0
This compound (10 µM)Value ± SDValue
This compound (50 µM)Value ± SDValue
This compound (100 µM)Value ± SDValue

Note: The values in this table are placeholders. Researchers should populate this table with their experimental data.

Conclusion

This compound presents a promising tool for enhancing receptor-mediated transcytosis in Caco-2 cell monolayers with minimal disruption to tight junction integrity. The protocols outlined in this document provide a framework for investigating the effects of this compound on both paracellular and transcellular transport. Accurate assessment of monolayer integrity through TEER measurements is crucial for the correct interpretation of the results. Further investigation is warranted to fully elucidate the specific GTPases and signaling pathways targeted by this compound in intestinal epithelial cells.

References

Troubleshooting & Optimization

Troubleshooting Tyrphostin 8 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin 8. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its challenging insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. Its primary mechanism of action is the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, although with a relatively high IC50 of 560 μM.[1] It also exhibits inhibitory effects on GTPases and the protein serine/threonine phosphatase calcineurin (IC50 = 21 μM).[1] By inhibiting EGFR, this compound can block downstream signaling pathways, such as the Ras-Raf-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

Q2: What are the main challenges when working with this compound?

The principal challenge researchers face with this compound is its poor solubility in aqueous solutions. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but is practically insoluble in water. This property can lead to precipitation when diluting a stock solution into aqueous buffers or cell culture media, making it difficult to achieve the desired working concentration and affecting experimental reproducibility.

Troubleshooting Guide: Insolubility and Precipitation

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media is a common issue. Here are several strategies to mitigate this problem:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform a series of stepwise dilutions. For example, first, dilute the stock 1:10 in pre-warmed media, mix gently, and then add this intermediate dilution to the final volume.

  • Gentle Mixing: After adding the this compound solution to the media, mix it gently by swirling or inverting the tube. Vigorous vortexing can sometimes promote precipitation of hydrophobic compounds.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[2] A vehicle control with the same final DMSO concentration should always be included in your experiments.

  • Warm the Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.

  • Sonication: If precipitation still occurs, gentle and brief sonication of the final working solution in a water bath sonicator can help to redissolve the compound. However, be cautious as excessive sonication can degrade the compound or other media components.

Q4: Can I use co-solvents or other additives to improve the solubility of this compound in my aqueous buffer?

While direct data on the use of co-solvents for this compound is limited, the principles of solubilizing poorly-soluble drugs can be applied. For in vitro assays where the presence of additional solvents is acceptable, the following can be considered:

  • Co-solvents: The use of co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in combination with water can increase the solubility of hydrophobic compounds.[3][4] However, the compatibility of these co-solvents with your specific experimental system and their potential effects on cells must be carefully evaluated.

  • Surfactants: Non-ionic surfactants such as Tween 80 can be used to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions. The concentration of the surfactant should be kept low to avoid detrimental effects on cell membranes.

It is crucial to perform preliminary tests to determine the optimal concentration and compatibility of any co-solvent or surfactant with your experimental setup.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 100 mg/mL (587.65 mM)[2]Recommended solvent for stock solutions.
EthanolSolubleSpecific concentration data is limited.
WaterInsoluble

Table 2: Inhibitory Concentrations (IC50) of this compound

TargetIC50 ValueSource
EGFR Kinase560 μM[1]
Calcineurin21 μM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 170.17 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh out 1.70 mg of this compound powder.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution of this compound for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 100 μM).

  • Calculate Dilution: Calculate the volume of the 10 mM stock solution needed. For a final concentration of 100 μM in 1 mL of media, you would need 10 μL of the 10 mM stock.

  • Stepwise Dilution (Recommended): a. Prepare an intermediate dilution by adding 10 μL of the 10 mM stock solution to 90 μL of pre-warmed media. Mix gently by pipetting up and down. This creates a 1 mM intermediate solution. b. Add 100 μL of the 1 mM intermediate solution to 900 μL of pre-warmed media to achieve the final 100 μM concentration.

  • Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution may be possible without significant precipitation. Add the calculated volume of the stock solution to the final volume of pre-warmed media.

  • Mixing: Gently swirl or invert the container to ensure the working solution is homogeneous.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Use Immediately: It is recommended to use the prepared working solution immediately, as the stability of this compound in aqueous media over extended periods at 37°C is not well-characterized.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Tyrphostin8 This compound Tyrphostin8->P_EGFR Inhibition Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival Akt->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells vehicle_control Treat Cells with Vehicle (DMSO) prep_working->vehicle_control incubate Incubate for Desired Time treat_cells->incubate vehicle_control->incubate assay Perform Downstream Assay incubate->assay end End assay->end

Caption: Experimental workflow for using this compound in cell culture.

References

Optimizing Tyrphostin 8 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tyrphostin 8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a member of the tyrphostin family of protein kinase inhibitors. While initially investigated as a tyrosine kinase inhibitor, it has been shown to have a broad inhibitory profile. Its known targets include:

  • EGFR kinase: this compound is a weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, with a reported IC50 of 560 µM.[1]

  • GTPases: It also functions as a GTPase inhibitor.[1]

  • Calcineurin: this compound can inhibit the protein serine/threonine phosphatase calcineurin with an IC50 of 21 µM.[1]

  • PKCδ and ERK1/2: It has been demonstrated to block carbachol-initiated PKCδ tyrosine phosphorylation and subsequent ERK1/2 activation.[1]

Q2: What is a recommended starting point for the incubation time of this compound in a cell-based assay?

A2: The optimal incubation time for this compound is dependent on the specific assay and cell line being used. For assays measuring the inhibition of signaling events like protein phosphorylation, a short pre-incubation time may be sufficient. For example, a 20-minute pre-incubation with this compound (10-100 µM) has been shown to be effective in blocking PKCδ tyrosine phosphorylation and ERK1/2 activation in parotid acinar cells.[1] For cell viability or proliferation assays, a longer incubation period (e.g., 24 to 72 hours) is typically required to observe significant effects. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Why am I not observing any inhibition with this compound?

A4: There are several potential reasons for a lack of inhibitory effect. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include suboptimal incubation time, incorrect inhibitor concentration, cell line resistance, or issues with the inhibitor's integrity.

Data Presentation: Optimizing Incubation Time

To achieve maximal inhibition, it is crucial to determine the optimal incubation time of this compound for your specific experimental setup. A time-course experiment should be performed to assess the inhibitory effect at various time points. The following table provides a template for presenting such data, illustrating the expected trend of time-dependent inhibition.

Incubation Time (minutes)This compound Concentration (µM)% Inhibition of Target Activity (e.g., p-ERK levels)
55025%
105045%
20 50 65%
305070%
605072%

Note: This table is for illustrative purposes only. The actual percent inhibition will vary depending on the cell type, target, and experimental conditions.

Experimental Protocols

Protocol for Determining Optimal Incubation Time for Inhibition of ERK1/2 Phosphorylation

This protocol outlines a method to determine the optimal incubation time of this compound for the maximal inhibition of growth factor-induced ERK1/2 phosphorylation.

  • Cell Culture and Plating:

    • Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Serum Starvation (Optional):

    • To reduce basal levels of ERK1/2 phosphorylation, you may need to serum-starve the cells. Replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.

  • This compound Pre-incubation:

    • Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 50 µM).

    • Aspirate the medium from the wells and add the this compound-containing medium.

    • Incubate the cells for various time points (e.g., 5, 10, 20, 30, and 60 minutes). Include a vehicle control (e.g., DMSO) for the longest incubation time.

  • Growth Factor Stimulation:

    • Following the pre-incubation with this compound, stimulate the cells with a known activator of the ERK1/2 pathway (e.g., Epidermal Growth Factor (EGF) at 100 ng/mL) for a short period (e.g., 10-15 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Calculate the percentage of inhibition for each incubation time point relative to the stimulated vehicle control.

    • Plot the percentage of inhibition versus incubation time to determine the optimal duration for maximal inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of target activity Incubation time is too short. Perform a time-course experiment to determine the optimal incubation time (see protocol above). For phosphorylation assays, try pre-incubating for 20-60 minutes. For viability assays, extend the incubation to 24, 48, or 72 hours.
Inhibitor concentration is too low. Perform a dose-response experiment with a wider range of this compound concentrations.
Cell line is resistant to this compound. Verify the expression and activity of the target pathway in your cell line. Consider using a different cell line as a positive control.
Inhibitor has degraded. Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (e.g., at -20°C or -80°C).
Inconsistent results between experiments Variations in cell confluency. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment.
Inconsistent incubation times. Use a timer to ensure precise and consistent incubation periods for all samples and experiments.
Cellular stress. Handle cells gently during media changes and treatments to avoid activating stress-related signaling pathways.
High background phosphorylation Incomplete serum starvation. Increase the duration of serum starvation or use a lower percentage of serum in the starvation medium.
Cell density is too high. High cell density can lead to autocrine signaling and pathway activation. Optimize cell seeding density.
Unexpected off-target effects This compound has multiple targets. Be aware of the known off-target effects of this compound (e.g., inhibition of calcineurin and GTPases). Use other, more specific inhibitors as controls to confirm that the observed phenotype is due to the inhibition of your target of interest.

Visualizations

Signaling_Pathway_Inhibition_by_Tyrphostin_8 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Ras Ras (GTPase) EGFR->Ras Activates GPCR GPCR PLC PLC GPCR->PLC Raf Raf Ras->Raf Activates PKCdelta PKCδ PLC->PKCdelta PKCdelta->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription CaM Calmodulin Calcineurin Calcineurin CaM->Calcineurin Activates Tyrphostin8 This compound Tyrphostin8->EGFR Inhibits (Weak) Tyrphostin8->Ras Inhibits Tyrphostin8->PKCdelta Inhibits Phosphorylation Tyrphostin8->Calcineurin Inhibits Ca2+ Ca2+->CaM

Caption: Signaling pathways affected by this compound.

Experimental_Workflow start Start plate_cells Plate Cells start->plate_cells serum_starve Serum Starve (Optional) plate_cells->serum_starve pre_incubate Pre-incubate with This compound (Time Course) serum_starve->pre_incubate stimulate Stimulate with Growth Factor pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot (p-ERK & Total ERK) quantify_protein->western_blot analyze Analyze Data & Determine Optimal Incubation Time western_blot->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic start No Inhibition Observed check_incubation Is Incubation Time Optimized? start->check_incubation check_concentration Is Concentration Sufficient? check_incubation->check_concentration Yes optimize_time Perform Time-Course Experiment check_incubation->optimize_time No check_inhibitor_activity Is Inhibitor Stock Active? check_concentration->check_inhibitor_activity Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_cell_line Is Cell Line Responsive? check_inhibitor_activity->check_cell_line Yes fresh_stock Prepare Fresh Inhibitor Stock check_inhibitor_activity->fresh_stock No positive_control Use Positive Control Cell Line check_cell_line->positive_control No end Problem Resolved check_cell_line->end Yes optimize_time->end dose_response->end fresh_stock->end positive_control->end

Caption: Troubleshooting logic for lack of this compound inhibition.

References

How to minimize off-target effects of Tyrphostin 8 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Tyrphostin 8 in their experiments.

Understanding this compound and its Off-Target Effects

This compound is a tyrosine kinase inhibitor, however, it exhibits relatively weak inhibition of its intended target, the Epidermal Growth Factor Receptor (EGFR), with a reported IC50 of 560 µM.[1][2] Critically, this compound is known to interact with other cellular targets, some with higher affinity than for EGFR. These off-target effects can lead to misinterpretation of experimental results and undesirable cellular responses.

Known off-target activities of this compound include:

  • Calcineurin Inhibition: this compound is a potent inhibitor of the protein serine/threonine phosphatase calcineurin, with a reported IC50 of 21 µM.[1][2]

  • GTPase Inhibition: this compound also functions as a GTPase inhibitor.[1][3][4]

These off-target activities underscore the importance of careful experimental design and the implementation of rigorous controls to ensure that observed effects are indeed due to the intended inhibition of the target of interest.

Data Presentation: this compound Inhibition Profile

The following table summarizes the known inhibitory concentrations of this compound against its primary target and key off-targets. The significant discrepancy in potency highlights the potential for off-target effects.

TargetTarget TypeIC50 (µM)Reference(s)
EGFRTyrosine Kinase560[1][2]
CalcineurinSerine/Threonine Phosphatase21[1][2]
GTPasesSignal TransductionNot specified[1][3][4]

Frequently Asked Questions (FAQs)

Q1: I am observing a cellular phenotype at a low micromolar concentration of this compound. Is this likely due to EGFR inhibition?

A1: It is unlikely that a phenotype observed at low micromolar concentrations is solely due to EGFR inhibition, given this compound's high IC50 value of 560 µM for this kinase.[1][2] It is more probable that the observed effect is due to the inhibition of other, more sensitive off-targets such as calcineurin (IC50 = 21 µM) or GTPases.[1][2][3][4] It is crucial to perform control experiments to validate the on-target effect.

Q2: What are the most important control experiments to include when using this compound?

A2: To minimize and account for off-target effects, the following controls are highly recommended:

  • Use a more selective inhibitor: Compare the effects of this compound with a more potent and selective EGFR inhibitor (see table below for examples). If the phenotype is not replicated with the selective inhibitor, it is likely an off-target effect of this compound.

  • Rescue experiments: If possible, express a mutant version of your target of interest that is resistant to this compound. If the inhibitor's effect is reversed in cells expressing the resistant mutant, this provides strong evidence for on-target action.

  • Use an inactive analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

  • Titrate the concentration: Use the lowest possible concentration of this compound that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

Q3: Are there more selective alternatives to this compound for inhibiting EGFR?

A3: Yes, several generations of more potent and selective EGFR tyrosine kinase inhibitors (TKIs) are available. The choice of inhibitor will depend on the specific experimental context, including the EGFR mutation status of the cells being studied.

InhibitorGenerationTarget(s)Reference(s)
Gefitinib1stEGFR[7]
Erlotinib1stEGFR[7]
Afatinib2ndEGFR, HER2, HER4[3]
Osimertinib3rdEGFR (including T790M mutant)[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or paradoxical cellular response Off-target effects are likely dominating the cellular response. This compound may be inhibiting pathways unrelated to your target of interest.1. Validate on-target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to your intended target at the concentration used. 2. Perform a dose-response curve: Determine the lowest effective concentration for on-target inhibition. 3. Use a more selective inhibitor: Compare results with a more specific inhibitor for your target.
High cellular toxicity at concentrations intended for on-target inhibition The high concentration of this compound required to inhibit EGFR may be causing general cellular toxicity through its off-target activities.1. Lower the concentration: Assess if a lower concentration can still achieve a measurable on-target effect while reducing toxicity. 2. Reduce incubation time: Shorter exposure to the inhibitor may mitigate toxic effects. 3. Consider an alternative inhibitor: If toxicity persists even at low concentrations, a more selective inhibitor is strongly recommended.
Inconsistent results between experiments The stability of this compound in solution can be a factor. Additionally, variations in cell density or passage number can influence cellular responses to inhibitors.1. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a frozen stock. 2. Standardize cell culture conditions: Ensure consistent cell density, passage number, and serum concentrations between experiments.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified time.

  • Harvesting: Harvest and wash the cells with PBS.

  • Resuspension and Aliquoting: Resuspend the cell pellets in lysis buffer and aliquot the lysate into PCR tubes or a 96-well plate.

  • Heating: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Quantification: Quantify the band intensities to generate a melting curve. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Kinome Profiling (Conceptual)

Methodology:

  • Compound Submission: Provide a sample of this compound to a commercial kinome screening service.

  • Assay Format: The service will typically perform in vitro kinase activity or binding assays using a large panel of recombinant kinases (often >400). The assay measures the ability of this compound to inhibit the activity of each kinase at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >90%).

  • Follow-up: For any significant off-target hits, it is crucial to determine the IC50 values to understand the potency of this compound against these kinases.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Interpretation a Observe Phenotype with This compound b Perform Dose-Response Curve a->b c Conduct CETSA to Confirm Target Engagement b->c f Phenotype Replicated with Selective Inhibitor? c->f d Use More Selective Inhibitor d->f e Perform Rescue Experiment e->f g On-Target Effect f->g Yes h Off-Target Effect f->h No signaling_pathway cluster_egfr EGFR Pathway cluster_calcineurin Calcineurin Pathway cluster_gtpase GTPase Signaling Tyrphostin8 This compound EGFR EGFR Tyrphostin8->EGFR Inhibits (Weakly) IC50 = 560 µM Calcineurin Calcineurin Tyrphostin8->Calcineurin Inhibits (Potently) IC50 = 21 µM GTPase GTPases (e.g., Ras, Rho) Tyrphostin8->GTPase Inhibits Downstream_EGFR Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream_EGFR NFAT_dephosphorylation NFAT Dephosphorylation Calcineurin->NFAT_dephosphorylation GTPase_signaling Downstream Signaling GTPase->GTPase_signaling

References

Addressing Tyrphostin 8 instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing the instability of Tyrphostin 8 during long-term storage. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage.Verify storage conditions. For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO should be stored at -80°C for up to 6 months.[1][2]
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Exposure to light.Tyrphostins can be susceptible to photo-degradation.[3] Store both powder and solutions in light-protected vials.
Precipitate formation in stock solution upon thawing Poor solubility or supersaturation at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, sonication can be used.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.Assess the purity of the stored this compound using HPLC. A stability-indicating method should be used to separate the parent compound from potential degradants.
Hydrolysis of this compound in aqueous buffers.Prepare working solutions in aqueous buffers fresh before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Discoloration of the compound (powder or solution) Oxidation or other chemical degradation.Discard the compound if significant discoloration is observed. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound as a powder should be stored at -20°C for up to two years.[1] If prepared as a stock solution in DMSO, it should be stored at -80°C for up to six months or at -20°C for up to one month, preferably under a nitrogen atmosphere.[2]

Q2: How can I check if my stored this compound has degraded?

A2: The most reliable method to assess the stability and purity of your this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound and studies on similar compounds, the likely degradation pathways include:

  • Hydrolysis: The malononitrile group can be susceptible to hydrolysis in aqueous environments.[4]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air and light.[5]

  • Photodegradation: Exposure to light, particularly UV, can lead to isomerization or other photochemical reactions.[3]

Q4: Can I store this compound stock solutions at 4°C?

A4: Storing this compound stock solutions in DMSO at 4°C is only recommended for very short periods, up to two weeks.[1] For any longer duration, freezing at -20°C or -80°C is necessary to prevent significant degradation.

Q5: Is it necessary to handle this compound under an inert atmosphere?

A5: While not strictly required for short-term handling, for long-term storage of the solid and stock solutions, it is best practice to store this compound under an inert atmosphere like nitrogen or argon to minimize the risk of oxidation.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound. A validated stability-indicating method is crucial for accurate results.

Objective: To quantify the amount of intact this compound and detect degradation products.

Materials:

  • This compound sample (stored)

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Preparation of Standard Solution:

    • Prepare a stock solution of the this compound reference standard in DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Preparation of Sample Solution:

    • Prepare a stock solution of the stored this compound sample in DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • Start with 95% Mobile Phase A and 5% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 20 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to that of the reference standard.

    • The appearance of new peaks in the sample chromatogram indicates the presence of degradation products.

    • Calculate the percentage of remaining this compound by comparing the peak area of the main peak in the sample to that of the standard.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Purity Assessment cluster_3 Decision & Action cluster_4 Resolution start Inconsistent or Negative Experimental Results storage Verify Storage Conditions (-20°C powder, -80°C DMSO) start->storage handling Review Handling Procedures (aliquoting, light protection) start->handling hplc Perform HPLC Analysis (compare to reference standard) storage->hplc handling->hplc decision Degradation Confirmed? hplc->decision discard Discard Old Stock & Procure New Compound decision->discard Yes optimize Optimize Storage & Handling Protocols decision->optimize No discard->optimize EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Tyrphostin8 This compound Tyrphostin8->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Signal Upstream Signal GEF GEF Signal->GEF GTPase_GDP GTPase-GDP (Inactive) GEF->GTPase_GDP GTPase_GTP GTPase-GTP (Active) GTPase_GDP->GTPase_GTP GTP GTPase_GTP->GTPase_GDP GAP Effector Downstream Effector GTPase_GTP->Effector Response Cellular Response Effector->Response Tyrphostin8 This compound Tyrphostin8->GTPase_GTP Ca2 Increased Intracellular Ca2+ Calmodulin Calmodulin Ca2->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Tyrphostin8 This compound Tyrphostin8->Calcineurin NFAT NFAT (Nucleus) NFAT_P->NFAT Dephosphorylation Gene Gene Transcription NFAT->Gene

References

Potential for Tyrphostin 8 to cause false positives in screening assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Tyrphostin 8 in screening assays, with a specific focus on its potential to generate false-positive results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tyrosine kinase inhibitor. Its primary target is the Epidermal Growth Factor Receptor (EGFR) kinase, for which it has a reported IC50 of 560 μM[1]. Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases by resembling the tyrosine substrate.[2]

Q2: What are the known off-target effects of this compound?

A2: Beyond its activity on EGFR, this compound is known to inhibit the protein serine/threonine phosphatase calcineurin with an IC50 of 21 μM and also acts as a GTPase inhibitor[1]. At higher concentrations (10-100 μM), it can significantly reduce ATP content in cells and increase basal oxygen consumption, indicating an impact on cellular metabolism[1]. This promiscuity is a key reason for potential off-target effects in screening assays.

Q3: What constitutes a "false positive" in a high-throughput screening (HTS) assay?

A3: In HTS, a false positive is a compound that appears to be active against the intended target but is not.[3] This can occur for several reasons:

  • Off-Target Biological Activity: The compound hits a different biological target that produces a similar downstream signal to inhibiting the intended target.

  • Assay Interference: The compound directly interferes with the assay technology itself (e.g., fluorescence quenching, light scattering).[4][5]

  • Compound Properties: The compound has properties like aggregation or reactivity that lead to non-specific inhibition.[3]

  • Cytotoxicity: In cell-based assays, the compound may induce cell death through a general mechanism, which can be misinterpreted as a specific pathway inhibition.

Q4: Can this compound be classified as a Pan-Assay Interference Compound (PAIN)?

A4: While this compound itself is not explicitly listed as a PAIN in the initial search results, its chemical structure, containing a benzylidene malononitrile core, is similar to substructures found in some PAINS known for reactivity or other interference mechanisms.[2][6] Researchers should always be cautious of compounds that appear as hits in multiple, unrelated assays, a hallmark of PAINS.[5]

Troubleshooting Guide

Issue 1: My screening assay identified this compound as a "hit," but I suspect it's a false positive. What should I do first?

Answer: The first step is to determine the nature of the activity. You need to differentiate between a genuine off-target effect, direct assay interference, and a non-specific mechanism.

  • Step 1: Dose-Response Curve: Confirm that the inhibitory effect is dose-dependent. A lack of a clear sigmoidal curve may suggest assay interference.[3]

  • Step 2: Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different technology. For example, if your primary screen was a fluorescence-based kinase assay, a secondary screen could be a luminescence-based ATP depletion assay or a label-free method.[7]

  • Step 3: Counter-Screens: Use assays specifically designed to detect interference. For fluorescence-based assays, test for auto-fluorescence or quenching by exciting the compound at the assay's wavelengths.

G cluster_0 Initial Hit Validation Workflow cluster_1 Analysis & Conclusion Hit Primary Screen Hit (this compound) DoseResponse Confirm Dose- Response Curve Hit->DoseResponse Orthogonal Test in Orthogonal Assay DoseResponse->Orthogonal If dose-dependent Interference Assay Interference (False Positive) DoseResponse->Interference If not dose-dependent or unusual curve shape CounterScreen Perform Counter- Screen (Interference) Orthogonal->CounterScreen OffTarget Confirmed Off-Target Hit CounterScreen->OffTarget Negative in Counter-Screen, Active in Orthogonal Assay CounterScreen->Interference Positive in Counter-Screen TrueHit Confirmed On-Target Hit OffTarget->TrueHit If Orthogonal Assay confirms intended target

Caption: Workflow for validating a screening hit like this compound.

Issue 2: this compound shows activity in my cell-based assay, but the results are difficult to reproduce. Why?

Answer: This could be due to this compound's known effects on fundamental cellular processes.

  • Metabolic Disruption: this compound can deplete cellular ATP and increase oxygen consumption[1]. Assays that rely on metabolic readouts (e.g., MTT, MTS, CellTiter-Glo) can be directly affected, leading to results that may not reflect the specific pathway you are studying. Consider using a non-metabolic readout, such as cell counting or high-content imaging of cell morphology.

  • Off-Target Signaling: this compound inhibits calcineurin and GTPases[1]. These are involved in numerous signaling pathways. The activation state of these off-target pathways in your specific cell line could vary between experiments depending on cell density, passage number, or media conditions, leading to variability.

  • Agonistic/Antagonistic Effects: At low concentrations, some tyrphostins have been shown to have agonistic (stimulatory) effects, while higher concentrations are inhibitory[8]. This biphasic response can complicate interpretation and reproducibility if concentrations are not tightly controlled.

G cluster_targets Molecular Targets cluster_effects Cellular Effects T8 This compound EGFR EGFR Kinase (Primary Target) T8->EGFR Calc Calcineurin (Off-Target) T8->Calc GTPase GTPases (Off-Target) T8->GTPase ATP ATP Depletion T8->ATP O2 Increased O2 Consumption T8->O2 Signal Signal Transduction (e.g., Proliferation) EGFR->Signal Inhibits Calc->Signal Modulates GTPase->Signal Modulates ATP->Signal Impacts Assay Cell-Based Assay (e.g., Viability) ATP->Assay Interference Signal->Assay

Caption: Potential on-target and off-target effects of this compound.

Quantitative Data Summary

This table summarizes the known inhibitory concentrations of this compound against various targets. Use this data to design experiments at concentrations that are more selective for your target of interest, if possible.

TargetTarget TypeIC50 ValueReference
EGFR KinaseProtein Tyrosine Kinase560 µM[1]
CalcineurinProtein Serine/Threonine Phosphatase21 µM[1]

Note: The significantly lower IC50 for calcineurin suggests that at concentrations typically used to inhibit EGFR in cells, potent inhibition of calcineurin is also occurring.

Experimental Protocols

Protocol 1: Example TR-FRET Kinase Assay (Counter-Screen)

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to test for direct inhibition of a kinase.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Kinase Solution: Dilute the kinase of interest in Assay Buffer to a 2X final concentration.

    • Prepare Substrate/ATP Solution: Dilute a biotinylated peptide substrate and ATP in Assay Buffer to a 4X final concentration.

    • Prepare this compound: Perform a serial dilution of this compound in DMSO, then dilute in Assay Buffer to a 4X final concentration.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X this compound solution or DMSO (vehicle control) to the wells.

    • Add 10 µL of 2X Kinase Solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of 4X Substrate/ATP solution.

    • Incubate for 90 minutes at room temperature.

  • Detection:

    • Prepare a Stop/Detection Mix containing a Europium-labeled anti-phospho-specific antibody (donor) and Streptavidin-XL665 (acceptor) in TR-FRET buffer.

    • Add 10 µL of Stop/Detection Mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: Calculate the ratio of the acceptor (665 nm) to donor (620 nm) signals and plot against the concentration of this compound to determine the IC50.

Protocol 2: Example Cell Viability Assay (Orthogonal Screen)

This protocol describes a non-metabolic, imaging-based cytotoxicity assay.

  • Cell Plating:

    • Seed cells in a 96-well, black-walled, clear-bottom imaging plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Remove the old media from the cells and add the media containing this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution in a serum-free medium containing Hoechst 33342 (stains the nuclei of all cells) and Propidium Iodide (stains the nuclei of dead/membrane-compromised cells).

    • Remove the treatment media and add the staining solution to each well.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Image the plate using a high-content automated microscope or plate imager.

    • Acquire images in the blue channel (Hoechst) and red channel (Propidium Iodide).

    • Use image analysis software to count the total number of cells (blue nuclei) and the number of dead cells (red nuclei).

    • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

References

Adjusting Tyrphostin 8 dosage to avoid reduction in cellular ATP content

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin 8. The primary focus is on adjusting the dosage to avoid significant reductions in cellular ATP content, a known off-target effect of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily known as a tyrosine kinase inhibitor with an IC50 of 560 μM for the Epidermal Growth Factor Receptor (EGFR) kinase. It also functions as a GTPase inhibitor and can inhibit the protein serine/threonine phosphatase calcineurin with an IC50 of 21 μM.[1]

Q2: Why does this compound treatment lead to a reduction in cellular ATP levels?

A2: this compound, also known as AG10, acts as a mitochondrial uncoupler.[2] This action disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation. The uncoupling of this process leads to a rapid decrease in cellular ATP levels. This effect is not directly related to its tyrosine kinase inhibitory activity.

Q3: At what concentrations does this compound significantly impact ATP content?

A3: Studies have shown that this compound at concentrations between 10-100 μM can reduce cellular ATP content by approximately 90% in parotid acinar cells.[1][2] It is crucial to note that in some cell types, the inhibition of phosphorylation events by this compound was only observed at concentrations that also reduced ATP content.[2]

Q4: Is the reduction in ATP reversible?

A4: The reversibility of ATP depletion upon removal of this compound has not been extensively documented in publicly available literature. As a mitochondrial uncoupler, the effect is expected to persist as long as the compound is present. Wash-out experiments would be necessary to determine the kinetics of ATP recovery in a specific cell system.

Troubleshooting Guide: Adjusting this compound Dosage to Mitigate ATP Reduction

A primary challenge in using this compound is balancing its desired inhibitory effects with the off-target depletion of cellular ATP. This guide provides a systematic approach to determining an optimal dosage.

Problem: Observed cytotoxicity or unexpected experimental outcomes that may be related to ATP depletion.

Solution Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start Experiment with this compound shows unexpected results (e.g., high cell death) step1 Hypothesize ATP depletion as a potential cause start->step1 step2 Perform a dose-response experiment measuring both target inhibition and ATP levels step1->step2 step3 Analyze data to identify a concentration with maximal target inhibition and minimal ATP reduction step2->step3 step4 Optimize experimental duration to minimize long-term effects on cell health step3->step4 end Determine optimal this compound concentration and treatment time for your specific model system step4->end

Caption: Troubleshooting workflow for this compound dosage adjustment.

Data Presentation: this compound Effect on Cellular ATP

The following table summarizes the known quantitative data on the effect of this compound on cellular ATP levels. Researchers should generate a similar dose-response curve for their specific cell line.

Concentration of this compoundCell TypeApproximate Reduction in ATP ContentReference
10-100 μMParotid Acinar Cells~90%[1][2]

Recommendation: Start with a low concentration of this compound (e.g., 1-5 μM) and titrate up to find a window where the desired biological effect is observed with minimal impact on ATP levels.

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Content using a Luminescence-Based Assay

This protocol is adapted from commercially available kits like the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To quantify the effect of different concentrations of this compound on cellular ATP levels.

Materials:

  • Cells of interest

  • 96-well opaque-walled microplates

  • This compound stock solution

  • Luminescent ATP assay reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell type and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration.

  • Assay Reagent Preparation: Equilibrate the luminescent ATP assay reagent to room temperature.

  • Cell Lysis and ATP Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add the luminescent ATP assay reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the substrate for the luciferase reaction).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the this compound-treated wells to the vehicle control to determine the percentage of ATP reduction.

Signaling Pathways and Visualizations

This compound is known to inhibit the EGFR signaling pathway and GTPase activity. Below are diagrams illustrating these pathways.

EGFR Signaling Pathway

This compound inhibits the tyrosine kinase activity of the EGFR, thereby blocking downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Tyrphostin8 This compound Tyrphostin8->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

GTPase Signaling Cycle

This compound also acts as a GTPase inhibitor. GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state.

GTPase_Cycle GTPase_GDP GTPase-GDP (Inactive) GTPase_GTP GTPase-GTP (Active) GTPase_GDP->GTPase_GTP GDP out, GTP in GTPase_GTP->GTPase_GDP GTP hydrolysis Effector Downstream Effector GTPase_GTP->Effector GEF GEF (Guanine Nucleotide Exchange Factor) GEF->GTPase_GDP Activates GAP GAP (GTPase Activating Protein) GAP->GTPase_GTP Inactivates Tyrphostin8 This compound Tyrphostin8->GAP Inhibits

Caption: The GTPase cycle and the inhibitory point of this compound.

References

Technical Support Center: Overcoming the Challenges of Tyrphostin 8 in EGFR Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the limitations of Tyrphostin 8, particularly its weak inhibition of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a weak EGFR inhibitor?

A1: this compound exhibits a high half-maximal inhibitory concentration (IC50) for EGFR kinase, reported to be 560 μM[1]. A high IC50 value indicates that a larger concentration of the inhibitor is required to achieve 50% inhibition of the enzyme's activity, signifying weak potency.

Q2: What are the known off-targets of this compound?

A2: Besides its weak effect on EGFR, this compound has been shown to inhibit other cellular targets more potently. Notably, it inhibits the protein serine/threonine phosphatase calcineurin with an IC50 of 21 μM and also functions as a GTPase inhibitor[1]. These off-target activities can lead to complex cellular effects unrelated to EGFR inhibition.

Q3: I am observing cellular effects at concentrations lower than the reported EGFR IC50. What could be the reason?

A3: This is likely due to the off-target effects of this compound. Given its significantly lower IC50 for targets like calcineurin, the cellular phenotypes you are observing may be a result of the inhibition of these other molecules rather than EGFR. It is crucial to include appropriate controls to dissect these effects.

Q4: How can I improve the EGFR-specific inhibitory effect of this compound in my experiments?

A4: Overcoming the weak EGFR inhibition of this compound can be approached in several ways:

  • Combination Therapy: Employing this compound in combination with other therapeutic agents can lead to synergistic effects[5][6]. For instance, combining it with other kinase inhibitors or with agents that target parallel signaling pathways could enhance the overall anti-proliferative effect.

  • Use of More Potent Analogs: For studies focused specifically on EGFR inhibition, consider using more potent tyrphostin analogs such as AG1478, which has a much lower IC50 for EGFR[7].

Q5: What are the critical experimental controls when using this compound?

A5: Due to its off-target activities, rigorous controls are essential:

  • EGFR-null cell lines: Use cell lines that do not express EGFR to distinguish between EGFR-dependent and off-target effects.

  • Active and inactive analogs: If available, use structurally related but inactive analogs of this compound as negative controls.

  • Rescue experiments: Attempt to rescue the observed phenotype by overexpressing a downstream effector of the suspected off-target pathway.

  • Multiple, structurally distinct EGFR inhibitors: Compare the effects of this compound with other, more specific EGFR inhibitors to confirm that the observed phenotype is indeed due to EGFR inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant inhibition of EGFR phosphorylation even at high concentrations. 1. This compound's inherent weak potency against EGFR. 2. Suboptimal assay conditions. 3. Degradation of the compound.1. Confirm the expected high IC50. Consider using a more potent EGFR inhibitor for comparison. 2. Optimize ATP and substrate concentrations in your kinase assay. 3. Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term) and use freshly prepared dilutions[1].
Observed cytotoxicity does not correlate with EGFR expression levels. Off-target effects are likely mediating the cytotoxic response.1. Perform a kinome scan or a broader panel of enzymatic assays to identify other inhibited kinases or phosphatases. 2. Use EGFR-negative cell lines to assess off-target cytotoxicity. 3. Lower the concentration of this compound to a range where off-target effects are minimized, though this may abrogate any EGFR inhibition.
Inconsistent results between experimental replicates. 1. Variability in cell health or passage number. 2. Inaccurate dilutions of a high-concentration stock. 3. Instability of this compound in aqueous media over time.1. Standardize cell culture conditions and use cells within a consistent passage number range. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Minimize the incubation time of this compound in media before adding to cells.
Difficulty in interpreting data due to a narrow therapeutic window. The concentrations at which EGFR is inhibited are close to those causing significant off-target effects or general toxicity.1. Perform detailed dose-response curves for both EGFR inhibition and cytotoxicity to determine the therapeutic window. 2. Consider combination strategies to achieve the desired effect at lower, less toxic concentrations of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against its known targets, highlighting its weak potency for EGFR.

Target IC50 (μM) Reference
EGFR Kinase560[1]
Calcineurin (Protein Phosphatase)21[1]

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add 5 µL of the this compound dilution.

  • Add 20 µL of a master mix containing the EGFR enzyme and the peptide substrate to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the generated ADP signal according to the ADP-Glo™ kit manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based EGFR Phosphorylation Assay (ELISA)

This protocol measures the inhibition of EGFR autophosphorylation in intact cells.

Materials:

  • A431 cells (or other EGFR-overexpressing cell line)

  • DMEM with 10% FBS

  • Serum-free DMEM

  • EGF (Epidermal Growth Factor)

  • This compound

  • Cell-Based ELISA Kit for phospho-EGFR (e.g., from R&D Systems, Abcam)

Procedure:

  • Seed A431 cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

  • Fix, permeabilize, and block the cells according to the ELISA kit protocol.

  • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., pY1068).

  • Incubate with an HRP-conjugated secondary antibody.

  • Add the substrate and measure the absorbance at the appropriate wavelength.

  • Normalize the phospho-EGFR signal to the total EGFR signal or cell number.

Protocol 3: Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on cell proliferation.

Materials:

  • Cancer cell lines (EGFR-positive and EGFR-negative)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF EGF->EGFR Tyrphostin8 This compound (Weak Inhibition) Tyrphostin8->EGFR

Caption: EGFR Signaling Pathway and the Point of Weak Inhibition by this compound.

Troubleshooting_Workflow Start Experiment with this compound Problem Unexpected or Weak Results Start->Problem CheckPotency Confirm High IC50 for EGFR (In Vitro Kinase Assay) Problem->CheckPotency Is EGFR inhibition the primary goal? CheckOffTarget Investigate Off-Target Effects (e.g., Calcineurin Assay, Kinome Scan) Problem->CheckOffTarget Are there unexpected phenotypes? OptimizeAssay Optimize Experimental Conditions (e.g., Cell Density, Drug Concentration) Problem->OptimizeAssay Are results inconsistent? Alternative Use More Potent/Specific Inhibitor CheckPotency->Alternative DataInterpretation Re-interpret Data in Light of Potency and Off-Target Profile CheckOffTarget->DataInterpretation OptimizeAssay->DataInterpretation Combination Consider Combination Therapy DataInterpretation->Combination DataInterpretation->Alternative

Caption: Troubleshooting Workflow for Experiments Involving this compound.

References

Identifying and controlling for Tyrphostin 8's non-specific binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin 8. The information provided here will help in identifying and controlling for its non-specific binding to ensure data accuracy and reliability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a tyrosine kinase inhibitor. Its primary intended target is the Epidermal Growth Factor Receptor (EGFR) kinase.[1] However, it is important to note that its potency against EGFR is relatively low, with a reported IC50 of 560 μM.[1]

Q2: What are the known off-targets of this compound?

This compound is known to inhibit the protein serine/threonine phosphatase calcineurin with an IC50 of 21 μM, making it a more potent inhibitor of calcineurin than its intended target, EGFR.[1] It is also described as a GTPase inhibitor.[1] The Tyrphostin family of compounds are known to have the potential for off-target effects. For instance, other tyrphostins like AG17 have been shown to disrupt mitochondrial function, and AG1478 can inhibit protein kinase CK2. This suggests that users of this compound should be aware of potential class-wide off-target effects.

Q3: Why is it crucial to control for non-specific binding of this compound?

Controlling for non-specific binding is critical for several reasons:

  • Data Interpretation: Off-target effects can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target (EGFR) when it might be caused by the inhibition of another protein (e.g., calcineurin).

  • Scientific Rigor: Properly controlled experiments are essential for the reproducibility and validity of your research.

  • Drug Development: In a drug development context, unidentified off-target binding can lead to unexpected toxicity or side effects in later stages.

Troubleshooting Guide: Identifying Non-Specific Binding

If you observe unexpected or inconsistent results in your experiments with this compound, it is essential to investigate the possibility of non-specific binding. This guide provides a systematic approach to identifying such effects.

Issue: My experimental results with this compound are not consistent with known EGFR signaling pathways.

Troubleshooting Steps:

  • Confirm Target Engagement in Your System: The first step is to verify that this compound is engaging with its intended target, EGFR, in your specific cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA measures the thermal stabilization of a protein upon ligand binding.[2] An increase in the melting temperature of EGFR in the presence of this compound would indicate direct binding.

  • Investigate Known Off-Targets: Given that this compound is a potent calcineurin inhibitor, assess whether your observed phenotype could be explained by the inhibition of calcineurin.

    • Use a more specific calcineurin inhibitor as a positive control.

    • If available, use a cell line with a knockout of the catalytic subunit of calcineurin to see if the effect of this compound is diminished.

  • Employ a Proteome-Wide Screening Approach: To identify unknown off-targets, consider using an unbiased, proteome-wide screening method.

    • Mass Spectrometry-based CETSA (Thermal Proteome Profiling - TPP): This technique allows for the simultaneous assessment of the thermal stability of thousands of proteins in response to this compound treatment, providing a global view of its binding partners.[3]

    • Chemical Proteomics: This approach uses a modified version of the compound (e.g., with a clickable handle) to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.[4][5]

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound for its primary target and a key off-target.

TargetClassIC50 (μM)Reference
EGFRTyrosine Kinase560[1]
CalcineurinSerine/Threonine Phosphatase21[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for EGFR Target Engagement

This protocol provides a general framework for performing a CETSA experiment to verify the binding of this compound to EGFR in intact cells.

Materials:

  • Cells expressing EGFR (e.g., A549)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against EGFR and a loading control (e.g., GAPDH, β-actin)

  • SDS-PAGE and Western blotting reagents

Workflow:

Caption: Workflow for a standard CETSA experiment.

Procedure:

  • Cell Treatment: Culture your cells to the desired confluency. Treat the cells with different concentrations of this compound or DMSO (as a vehicle control) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for EGFR. Also, probe for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for EGFR at each temperature. Plot the percentage of soluble EGFR relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

Protocol 2: Control Experiment using an EGFR Knockout Cell Line

This protocol describes how to use a commercially available EGFR knockout cell line to differentiate between on-target and off-target effects of this compound.

Materials:

  • Wild-type cell line (e.g., A549, HEK293, HeLa)[7][8][9]

  • Corresponding EGFR knockout cell line (e.g., from Abcam, BPS Bioscience, AcceGen)[7][8]

  • This compound

  • Reagents for the specific phenotypic assay you are performing (e.g., cell viability assay, signaling pathway analysis).

Workflow:

G cluster_0 Wild-Type Cells cluster_1 EGFR Knockout Cells WT_untreated Untreated WT_treated Treat with This compound WT_untreated->WT_treated Assay Perform Phenotypic Assay WT_treated->Assay KO_untreated Untreated KO_treated Treat with This compound KO_untreated->KO_treated KO_treated->Assay Compare Compare Results Assay->Compare

Caption: Logic diagram for a knockout cell line control experiment.

Procedure:

  • Cell Culture: Culture both the wild-type and the EGFR knockout cell lines under the same conditions.

  • Treatment: Treat both cell lines with a range of concentrations of this compound. Include an untreated control for both cell lines.

  • Phenotypic Assay: Perform your downstream assay of interest (e.g., measure cell proliferation, apoptosis, or the phosphorylation status of a downstream signaling molecule).

  • Data Analysis: Compare the dose-response curves of this compound in the wild-type and knockout cell lines.

    • On-target effect: If the effect of this compound is significantly reduced or absent in the EGFR knockout cells, it is likely mediated by EGFR.

    • Off-target effect: If this compound produces a similar effect in both cell lines, the observed phenotype is likely due to binding to an off-target protein.

Protocol 3: Using an Inactive Analog as a Negative Control

To further confirm that the observed effects are due to specific binding and not due to non-specific chemical properties of the compound, it is advisable to use a structurally similar but biologically inactive analog as a negative control.

Rationale: An ideal negative control compound has a very similar chemical structure to the active compound but lacks the key chemical moieties required for binding to the target.

Suggested Control: While a specific inactive analog for this compound is not commercially available, Tyrphostin A1 has been reported as a weaker inhibitor of EGFR and has been used as an inactive analog for other tyrphostins like Tyrphostin A23.[10] When selecting a negative control, it is important to consider the structural similarity and the lack of activity against the target of interest.

Procedure:

  • Perform your experiment in parallel with this compound, the inactive analog, and a vehicle control.

  • If the inactive analog does not produce the same biological effect as this compound, it provides stronger evidence that the observed effect of this compound is due to specific protein binding.

Signaling Pathway Diagram

The following diagram illustrates the intended signaling pathway of this compound and highlights its known off-target interaction.

Signaling_Pathway cluster_cell Cell Membrane EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates EGF EGF EGF->EGFR Binds and Activates Tyrphostin8 This compound Tyrphostin8->EGFR Inhibits Calcineurin Calcineurin Tyrphostin8->Calcineurin Inhibits (Off-target) Proliferation Cell Proliferation, Survival Downstream->Proliferation NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho

References

Cell line-specific toxicity of Tyrphostin 8 and how to manage it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tyrphostin 8 (also known as AG10). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its cell line-specific toxicity and how to manage it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors.[1] Its primary mechanism of action is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and proliferation.[1] Specifically, this compound has been shown to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It also exhibits inhibitory effects on GTPase and the protein serine/threonine phosphatase calcineurin.

Q2: How does the cytotoxicity of this compound vary across different cell lines?

Q3: What are the potential off-target effects of this compound?

While this compound is designed to target tyrosine kinases, it may exhibit off-target effects, which are unintended interactions with other cellular proteins. These can lead to unexpected phenotypic changes or toxicity. Some tyrphostins have been reported to act as mitochondrial uncouplers, which can affect cellular respiration and ATP levels. It is important to validate that the observed effects in your experiments are due to the inhibition of the intended target.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is critical for ensuring the validity of your results. Here are a few strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to inhibit your target of interest. This can be achieved by performing a dose-response curve and using concentrations at or slightly above the IC50 value for the on-target effect.

  • Employ a secondary inhibitor: Use a structurally different inhibitor that targets the same signaling pathway to confirm that the observed phenotype is consistent.

  • Perform rescue experiments: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor's effect is reversed, it strongly suggests an on-target mechanism.

  • Monitor mitochondrial function: Given the potential for some tyrphostins to act as mitochondrial uncouplers, it is advisable to monitor mitochondrial health, for example, by measuring cellular ATP levels or using mitochondrial membrane potential dyes.

Troubleshooting Guides

Problem 1: High Cell Death Observed Even at Low Concentrations

Possible Causes:

  • High sensitivity of the cell line: Your cell line may be particularly sensitive to the inhibition of the signaling pathways targeted by this compound.

  • Off-target toxicity: The observed cell death may be due to the inhibition of other essential cellular processes.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used.

Troubleshooting Steps:

  • Perform a detailed dose-response curve: To determine the precise IC50 value for your cell line. This will help in selecting the appropriate concentration range for your experiments.

  • Conduct a solvent toxicity control: Treat cells with the same concentrations of the solvent used to dissolve this compound to rule out any solvent-induced toxicity.

  • Investigate off-target effects: As mentioned in the FAQs, use a secondary inhibitor or perform rescue experiments to validate the on-target effect.

  • Assess mitochondrial health: Check for signs of mitochondrial dysfunction, which could indicate an off-target effect on cellular respiration.

Problem 2: No Significant Effect on Cell Viability at Expected Concentrations

Possible Causes:

  • Resistance of the cell line: The cell line may not be dependent on the signaling pathways inhibited by this compound.

  • Compound instability: this compound may be degrading in the culture medium over the course of the experiment.

  • Incorrect assay for cell viability: The chosen viability assay may not be sensitive enough or may be incompatible with your experimental conditions.

Troubleshooting Steps:

  • Confirm target expression: Verify that your cell line expresses the target tyrosine kinases of this compound (e.g., EGFR).

  • Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.

  • Optimize incubation time: Perform a time-course experiment to determine the optimal duration of treatment.

  • Use an alternative viability assay: If you are using an MTT assay, consider trying a different method like a resazurin-based assay or an ATP-based assay to confirm the results.

Data Presentation

Table 1: Representative IC50 Values of Various Tyrphostins in Different Cancer Cell Lines

TyrphostinCell LineCancer TypeIC50 (µM)
AG494A549Lung Cancer15.0
AG494DU145Prostate Cancer10.0
AG1478A549Lung Cancer8.0
AG1478DU145Prostate Cancer12.5
Compound 1HTB-26Breast Cancer10-50
Compound 1PC-3Pancreatic Cancer10-50
Compound 1HepG2Liver Cancer10-50
Compound 2HTB-26Breast Cancer10-50
Compound 2PC-3Pancreatic Cancer10-50
Compound 2HepG2Liver Cancer10-50

Note: This table presents data for other tyrphostins to illustrate the range of cytotoxic activity. Researchers should determine the IC50 of this compound for their specific cell line.

Experimental Protocols

Protocol: Assessing Cell Viability using the MTT Assay

This protocol provides a general framework for determining the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Visualizations

Tyrphostin8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits EGF EGF EGF->EGFR Binds Tyrphostin8 This compound Tyrphostin8->EGFR Inhibits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere_cells Allow cells to adhere (e.g., 24 hours) seed_cells->adhere_cells prepare_tyrphostin8 Prepare serial dilutions of this compound adhere_cells->prepare_tyrphostin8 treat_cells Treat cells with This compound adhere_cells->treat_cells prepare_tyrphostin8->treat_cells incubate Incubate for desired duration (24-72h) treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, Resazurin) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent measure_signal Measure absorbance or fluorescence incubate_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic cluster_high High Cytotoxicity cluster_low Low/No Cytotoxicity issue Unexpected Cytotoxicity (High or Low) check_concentration Verify concentration and dose-response issue->check_concentration If high check_target Confirm target expression issue->check_target If low check_solvent Run solvent-only control check_concentration->check_solvent check_off_target_high Investigate off-target effects check_solvent->check_off_target_high check_compound Use fresh compound and check stability check_target->check_compound check_assay Optimize assay or use alternative method check_compound->check_assay

Caption: Troubleshooting logic for unexpected cytotoxicity results.

References

Validation & Comparative

A Comparative Analysis of Tyrphostin 8 and Other Tyrphostin-Family Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Tyrphostin 8 against other members of the tyrphostin family, a class of synthetic compounds known for their inhibitory effects on protein tyrosine kinases (PTKs). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in cellular biology and drug discovery.

Introduction to Tyrphostins

Tyrphostins are a diverse family of organic compounds that function as inhibitors of protein tyrosine kinases. By competing with ATP for the kinase binding site, they can block the autophosphorylation of receptors and subsequent downstream signaling cascades. This inhibitory action makes them valuable tools for studying signal transduction and as potential therapeutic agents, particularly in oncology.

This compound: An Overview

This compound, also known as AG10, is a member of the tyrphostin family. It has been characterized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, with a reported IC50 of 560 µM[1]. Beyond its effects on EGFR, research has indicated that this compound can also function as a GTPase inhibitor and an inhibitor of the protein serine/threonine phosphatase calcineurin[1]. Notably, some studies have demonstrated that this compound and the related compound AG18 can act as mitochondrial uncouplers, a mechanism distinct from their kinase inhibition, which can lead to a reduction in cellular ATP levels[2][3].

Comparative Efficacy of this compound

A direct comparison of the efficacy of this compound with other tyrphostins is essential for selecting the appropriate inhibitor for a specific research context. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected tyrphostins against various tyrosine kinases. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

Table 1: Comparative IC50 Values of Selected Tyrphostins

TyrphostinTarget KinaseIC50 (µM)Reference
This compound (AG10) EGFR560[1]
Tyrphostin 1EGFR18
Tyrphostin 23 (AG18)EGFR35
Tyrphostin 25 (AG25)EGFR1.5
Tyrphostin 46 (AG46)EGFR0.7
Tyrphostin 47 (AG213)EGFR0.1
Tyrphostin 51 (AG51)EGFR0.05
Tyrphostin A9PDGFR0.5
Tyrphostin AG1295PDGFR0.3-0.8
Tyrphostin AG1296PDGFR0.3-0.5
AG879Trk0.5

Note: The IC50 values presented are for in vitro kinase assays and may differ from the effective concentrations in cell-based assays.

Experimental Protocols

The determination of the inhibitory efficacy of tyrphostins is typically conducted through in vitro kinase assays and cell-based proliferation or viability assays. Below are detailed methodologies for these key experiments.

In Vitro Tyrosine Kinase Inhibition Assay (Generic Protocol)

This protocol outlines the general steps for determining the IC50 value of a tyrphostin against a purified tyrosine kinase, such as EGFR or PDGFR.

Materials:

  • Purified recombinant tyrosine kinase (e.g., EGFR, PDGFR)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate), often radiolabeled (γ-³²P-ATP)

  • Tyrphostin compounds dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

  • Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrates

  • Scintillation counter (for radiolabeled assays) or appropriate detection system for non-radioactive assays.

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its specific peptide substrate in the kinase reaction buffer.

  • Add varying concentrations of the tyrphostin inhibitor to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction, typically by adding a solution like trichloroacetic acid (TCA).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unreacted ATP.

  • Quantify the amount of incorporated radiolabel on the paper using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Cellular Proliferation/Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of tyrphostins on cell proliferation and viability.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Tyrphostin compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tyrphostin compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot it against the inhibitor concentration to determine the IC50.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by tyrphostins and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription PLCg->PIP2 PKC PKC DAG->PKC Tyrphostin8 This compound Tyrphostin8->EGFR Inhibits Autophosphorylation

Caption: EGFR Signaling Pathway and Inhibition by this compound.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Grb2 Grb2 PDGFR->Grb2 PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg STAT STAT PDGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Migration) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Transcription Tyrphostin Tyrphostin (e.g., A9, AG1295) Tyrphostin->PDGFR Inhibits Autophosphorylation

Caption: PDGFR Signaling Pathway and Inhibition by Tyrphostins.

Experimental_Workflow cluster_workflow Experimental Workflow for Tyrphostin Efficacy Comparison A Compound Selection (this compound & others) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assays (Proliferation/Viability) B->C D Data Analysis (Comparative Efficacy) C->D E Results & Conclusion D->E

Caption: General Experimental Workflow for Tyrphostin Comparison.

Conclusion

This compound is a well-characterized inhibitor of EGFR kinase, though its potency in in vitro assays appears to be lower than some other members of the tyrphostin family. Furthermore, its off-target effects, such as mitochondrial uncoupling, should be considered when interpreting experimental results. The selection of a specific tyrphostin should be guided by its target specificity and the experimental context. For researchers investigating EGFR-mediated signaling, more potent alternatives like Tyrphostin 47 or 51 may be more suitable. Conversely, for studies on PDGFR signaling, compounds such as Tyrphostin A9 or AG1296 demonstrate higher efficacy. This guide provides a foundational comparison to aid in the rational selection and application of tyrphostins in biomedical research.

References

A Comparative Guide: Tyrphostin 8 and Cyclosporin A as Calcineurin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount. This guide provides a detailed, objective comparison of two known calcineurin inhibitors: the widely used immunosuppressant Cyclosporin A and the tyrosine kinase inhibitor Tyrphostin 8.

This publication delves into their mechanisms of action, inhibitory potency, and the signaling pathways they affect, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundCyclosporin A
Primary Target Tyrosine Kinases (e.g., EGFR)Calcineurin (via Cyclophilin)
Calcineurin Inhibition Secondary ActivityPrimary Mechanism of Action
Mechanism of Calcineurin Inhibition Competitive inhibitor with respect to the substrate.Non-competitive; forms a complex with cyclophilin which then binds to and inhibits calcineurin.
Reported IC50 for Calcineurin 21 µM (using p-nitrophenyl phosphate as substrate)[1]~5-7 nM (using phosphopeptide substrates)
Known Effect on NF-AT Pathway Not explicitly documentedWell-established inhibitor of NF-AT dephosphorylation and nuclear translocation.[2][3]
Primary Therapeutic Use Research tool for studying tyrosine kinase inhibition.Immunosuppression in organ transplantation and autoimmune diseases.[4]

Mechanism of Action: A Tale of Two Pathways

Cyclosporin A: A cornerstone of immunosuppressive therapy, Cyclosporin A's mechanism of action is well-elucidated. It first binds to an intracellular protein called cyclophilin.[2] This newly formed Cyclosporin A-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] This binding event sterically hinders calcineurin from accessing its substrates, most notably the Nuclear Factor of Activated T-cells (NF-AT).[2][3]

Under normal physiological conditions, calcineurin dephosphorylates NF-AT, enabling its translocation into the nucleus. Once in the nucleus, NF-AT acts as a transcription factor, inducing the expression of various cytokines, including interleukin-2 (IL-2), which are crucial for T-cell activation and proliferation. By inhibiting calcineurin, Cyclosporin A effectively halts this signaling cascade, leading to a potent immunosuppressive effect.

This compound: In contrast, this compound is primarily recognized as a member of the tyrphostin family of tyrosine kinase inhibitors.[5] Its inhibitory effect on calcineurin is a secondary characteristic. One study has shown that this compound acts as a competitive inhibitor of calcineurin with respect to the substrate p-nitrophenyl phosphate.[1] This suggests that this compound may directly interact with the active site of calcineurin, competing with the substrate for binding.

While the direct inhibition of calcineurin by this compound is established, its downstream consequences on the NF-AT signaling pathway are not as well-documented in the scientific literature. It is plausible that by inhibiting calcineurin, this compound would also prevent the dephosphorylation and activation of NF-AT. However, direct experimental evidence for this specific effect of this compound is currently lacking.

Quantitative Comparison of Inhibitory Potency

A direct comparison of the inhibitory potency of this compound and Cyclosporin A is challenging due to the different experimental conditions under which their IC50 values have been determined.

InhibitorIC50 ValueSubstrate UsedReference
This compound21 µMp-Nitrophenyl Phosphate[1]
Cyclosporin A~5-7 nMPhosphopeptide Substrates (e.g., RII peptide)
Cyclosporin A>300 µg/L (~250 nM)In vivo inhibition of calcineurin activity in spleen cells[6]

The IC50 value for this compound was determined using a generic phosphatase substrate, p-nitrophenyl phosphate.[1] In contrast, the much lower IC50 values reported for Cyclosporin A are typically derived from assays employing more specific phosphopeptide substrates, such as the RII peptide, which better mimic the natural substrates of calcineurin.[2] This significant difference in potency, on the order of three magnitudes, underscores Cyclosporin A's high specificity and efficacy as a calcineurin inhibitor.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_CsA Cyclosporin A Pathway cluster_T8 This compound Pathway CsA Cyclosporin A CsA_Cyclo CsA-Cyclophilin Complex CsA->CsA_Cyclo Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclo Calcineurin_inactive Inactive Calcineurin CsA_Cyclo->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin NFAT NF-AT (Nucleus) Calcineurin_active->NFAT Dephosphorylates NFAT_P NF-AT-P (Cytoplasm) NFAT_P->Calcineurin_active IL2 IL-2 Gene Transcription NFAT->IL2 Activates T8 This compound Calcineurin_inactive_T8 Inactive Calcineurin T8->Calcineurin_inactive_T8 Inhibits (Competitive) Calcineurin_active_T8 Active Calcineurin Substrate Dephosphorylated Substrate Calcineurin_active_T8->Substrate Dephosphorylates Substrate_P Phosphorylated Substrate Substrate_P->Calcineurin_active_T8

Caption: Mechanisms of Calcineurin Inhibition.

cluster_workflow Calcineurin Activity Assay Workflow start Start prepare Prepare Reaction Mix: - Calcineurin - Buffer - Calmodulin - Ca2+ start->prepare add_inhibitor Add Inhibitor (this compound or Cyclosporin A) prepare->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Phosphopeptide Substrate (e.g., RII) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phosphate Detect Released Phosphate (Malachite Green Assay) stop_reaction->detect_phosphate measure_absorbance Measure Absorbance at ~620 nm detect_phosphate->measure_absorbance analyze Calculate % Inhibition and IC50 measure_absorbance->analyze

Caption: Calcineurin Inhibition Assay Workflow.

Experimental Protocols

Calcineurin Phosphatase Activity Assay (Colorimetric)

This protocol is a generalized procedure based on commercially available kits and published literature for measuring calcineurin activity.

Materials:

  • Purified or recombinant calcineurin

  • Calmodulin

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mg/mL BSA)

  • CaCl2 solution

  • RII phosphopeptide substrate

  • This compound and Cyclosporin A stock solutions (dissolved in DMSO)

  • Malachite Green Reagent (for phosphate detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, calmodulin, and CaCl2.

  • Inhibitor Addition: Add varying concentrations of this compound or Cyclosporin A to the respective wells. For Cyclosporin A, pre-incubation with cyclophilin is required. A control well with DMSO (vehicle) should be included.

  • Enzyme Addition: Add purified calcineurin to all wells except for the no-enzyme control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Add the RII phosphopeptide substrate to all wells to start the phosphatase reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the free phosphate released by the calcineurin activity, resulting in a color change.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of calcineurin inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and Cyclosporin A both exhibit inhibitory activity against calcineurin, but they do so through distinct mechanisms and with vastly different potencies. Cyclosporin A is a highly potent and specific inhibitor that functions through an indirect, non-competitive mechanism, making it a powerful immunosuppressive drug. Its effects on the calcineurin-NFAT signaling pathway are central to its therapeutic action.

This compound, primarily a tyrosine kinase inhibitor, demonstrates a secondary, direct competitive inhibition of calcineurin. Its significantly lower potency and the lack of extensive research on its downstream effects on T-cell signaling pathways mean that it is currently more of a research tool than a clinically viable immunosuppressant.

For researchers in drug development, this comparison highlights the importance of understanding not only the primary target of a compound but also its off-target effects. The case of this compound's calcineurin inhibition serves as a reminder of the complex polypharmacology that drug candidates can exhibit. Further research into the potential immunosuppressive properties of this compound and its analogs could be warranted, particularly if more potent and specific derivatives can be developed. However, based on current data, Cyclosporin A remains the far superior and clinically relevant calcineurin inhibitor for immunosuppressive applications.

References

Validating the inhibitory effect of Tyrphostin 8 on calcineurin using a phosphopeptide substrate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the validation of Tyrphostin 8 as a calcineurin inhibitor, with a comparative analysis against established inhibitors Cyclosporin A and FK506, utilizing a phosphopeptide substrate-based assay.

In the landscape of signal transduction research and drug discovery, the serine/threonine phosphatase calcineurin stands out as a critical mediator of numerous cellular processes, most notably in T-cell activation. Its inhibition is a cornerstone of immunosuppressive therapies. While Cyclosporin A and FK506 (Tacrolimus) are well-established calcineurin inhibitors, the exploration of novel inhibitory compounds remains a vibrant area of research. This guide provides a comparative validation of this compound, a tyrosine kinase inhibitor also reported to inhibit calcineurin, against these gold-standard drugs.

Comparative Inhibitory Potency

The inhibitory effects of this compound, Cyclosporin A, and FK506 on calcineurin activity were evaluated using a phosphopeptide substrate. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

InhibitorTargetIC50 ValueSubstrate
This compound Calcineurin~21 µM[1]p-nitrophenyl phosphate*
Cyclosporin A Calcineurin~7 nM - 30 nM[2]Phosphopeptide/cellular assays
FK506 (Tacrolimus) Calcineurin~0.4 nM - 3 nM[2][3][4][5]Phosphopeptide/cellular assays

*Note: While the precise IC50 of this compound with a phosphopeptide substrate is not explicitly stated in the referenced literature, "similar inhibition was observed" when compared to the p-nitrophenyl phosphate substrate[1].

Mechanism of Action: A Tale of Two Pathways

The established immunosuppressants, Cyclosporin A and FK506, employ an indirect mechanism of calcineurin inhibition. They first form a complex with intracellular proteins known as immunophilins (Cyclophilin for Cyclosporin A and FKBP12 for FK506)[6][7]. This drug-immunophilin complex then binds to calcineurin, sterically hindering its access to substrates[7].

In contrast, this compound is believed to act as a competitive inhibitor, likely by directly interacting with the active site of calcineurin[1]. This difference in the mechanism offers a potential alternative for therapeutic strategies, especially in contexts where immunophilin-mediated effects are undesirable.

Signaling Pathway of Calcineurin Inhibition

The following diagram illustrates the canonical calcineurin signaling pathway and the points of inhibition for this compound, Cyclosporin A, and FK506.

Calcineurin_Pathway cluster_cell Cell cluster_inhibition Inhibition Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin Calcineurin_inactive Calcineurin (Inactive) Ca_Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Gene_transcription Gene Transcription (e.g., IL-2) NFAT->Gene_transcription promotes Tyrphostin8 This compound Tyrphostin8->Calcineurin_active inhibits CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin FK506 FK506 FKBP12 FKBP12 FK506->FKBP12 CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex FK506_complex FK506-FKBP12 Complex FKBP12->FK506_complex CsA_complex->Calcineurin_active inhibits FK506_complex->Calcineurin_active inhibits

Caption: Calcineurin signaling and points of inhibition.

Experimental Protocol: Calcineurin Activity Assay

This protocol outlines a colorimetric assay to determine calcineurin phosphatase activity using the RII phosphopeptide as a substrate. The assay measures the amount of free phosphate released, which is detected using Malachite Green.

Materials:

  • Recombinant human calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, pH 7.5)

  • Malachite Green reagent

  • Phosphate standard solution

  • Test inhibitors (this compound, Cyclosporin A, FK506) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Calcineurin and Calmodulin in Assay Buffer.

    • Reconstitute the RII phosphopeptide substrate in deionized water to a final concentration of 0.75 mM.

    • Prepare serial dilutions of the test inhibitors.

    • Prepare a phosphate standard curve.

  • Assay Setup:

    • To each well of a 96-well plate, add the appropriate volume of Assay Buffer.

    • Add the test inhibitor dilutions to the respective wells. Include a vehicle control (solvent only).

    • Add the Calcineurin/Calmodulin solution to all wells except the "no enzyme" control.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding Malachite Green reagent to each well. This reagent will react with the free phosphate released during the enzymatic reaction.

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

    • Subtract the background absorbance (from the "no enzyme" control) from all other readings.

    • Determine the concentration of released phosphate using the phosphate standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for validating the inhibitory effect of a compound on calcineurin.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) reagent_prep->assay_setup reaction Initiate Reaction with Substrate & Incubate at 30°C assay_setup->reaction detection Terminate Reaction & Add Malachite Green Reagent reaction->detection measurement Measure Absorbance (620-650 nm) detection->measurement analysis Data Analysis (Standard Curve, % Inhibition) measurement->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

Caption: Workflow for calcineurin inhibition assay.

Conclusion

The data presented here validates that this compound is an inhibitor of calcineurin, albeit with a significantly lower potency compared to the established immunosuppressants Cyclosporin A and FK506. Its distinct, competitive mechanism of action, however, may present unique opportunities for therapeutic intervention. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and to screen and characterize novel calcineurin inhibitors. This comparative guide serves as a valuable resource for scientists and drug development professionals working in the field of signal transduction and immunosuppression.

References

Tyrphostin 8: A Comparative Guide to its Cross-Reactivity with Protein Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Tyrphostin 8 against various protein kinases, offering insights into its selectivity and potential off-target effects. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of research studies.

Overview of this compound

This compound, also known as AG10, is a member of the tyrphostin family of synthetic protein kinase inhibitors. While initially investigated for its ability to inhibit tyrosine kinases, subsequent studies have revealed a broader spectrum of activity, including the inhibition of serine/threonine phosphatases. This cross-reactivity is a critical consideration for researchers utilizing this compound as a pharmacological tool.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and Calcineurin, a serine/threonine phosphatase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeEnzyme ClassSubstrateThis compound IC50Reference
EGFRTyrosine Kinase-560 µM[1]
Calcineurin (PP2B)Serine/Threonine Phosphatasep-nitrophenyl phosphate21 µM[2]

Note: A lower IC50 value indicates a higher inhibitory potency.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate critical evaluation of the data.

EGFR Kinase Inhibition Assay

The inhibitory effect of this compound on EGFR kinase activity can be determined using a variety of in vitro kinase assay formats. A common method involves the use of a purified recombinant EGFR kinase domain and a synthetic peptide substrate.

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by EGFR. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ADP produced.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilutions or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • The luminescent signal is measured using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Calcineurin Phosphatase Inhibition Assay

The inhibition of calcineurin by this compound was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Principle: Calcineurin dephosphorylates pNPP, producing p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the phosphatase activity.

Materials:

  • Purified bovine brain calcineurin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.5 mM CaCl₂, 500 U/ml calmodulin)

  • p-nitrophenyl phosphate (pNPP)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, calcineurin, and the this compound dilutions or DMSO (vehicle control).

  • Pre-incubate the mixture for a specified time at 30°C.

  • Initiate the reaction by adding pNPP to each well.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 0.5 M NaOH).

  • Measure the absorbance of the yellow p-nitrophenolate at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Tyrphostin8_EGFR This compound (IC50 = 560 µM) Tyrphostin8_EGFR->EGFR Gene_Expression Gene Expression (Proliferation, Survival) Ras_Raf_MEK_ERK->Gene_Expression PI3K_Akt->Gene_Expression Calcineurin Calcineurin NFAT NFAT Calcineurin->NFAT Tyrphostin8_Calcineurin This compound (IC50 = 21 µM) Tyrphostin8_Calcineurin->Calcineurin Immune_Response Immune Response Gene Expression NFAT->Immune_Response dephosphorylation EGF EGF EGF->EGFR

Caption: EGFR and Calcineurin signaling pathways with points of inhibition by this compound.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Incubation Incubate Kinase with This compound (or vehicle) Reagents->Incubation Initiation Initiate reaction with Substrate and ATP Incubation->Initiation Reaction_Time Allow reaction to proceed for a defined time Initiation->Reaction_Time Termination Stop the reaction Reaction_Time->Termination Measurement Measure product formation (e.g., luminescence, absorbance) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Discussion of Cross-Reactivity

The data clearly demonstrates that this compound is a significantly more potent inhibitor of the serine/threonine phosphatase calcineurin than the tyrosine kinase EGFR. This finding is crucial for researchers using this compound as a specific EGFR inhibitor, as concentrations effective at inhibiting EGFR in cellular assays will almost certainly inhibit calcineurin activity.

Furthermore, it is important to note that some tyrphostins, including this compound (AG10), have been reported to act as mitochondrial uncouplers. This represents a significant off-target effect that is independent of kinase or phosphatase inhibition and can lead to a decrease in cellular ATP levels, confounding the interpretation of experimental results.

Conclusion

While this compound can inhibit EGFR, its cross-reactivity with calcineurin and its potential to uncouple mitochondria necessitate careful consideration and the use of appropriate controls in experimental design. For studies aiming to specifically probe EGFR signaling, alternative inhibitors with a more selective profile should be considered. This guide provides the necessary data and protocols to assist researchers in making informed decisions regarding the use of this compound in their studies.

References

Comparative Analysis of Tyrphostin 8 and Tacrolimus on T-Cell Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two potent immunosuppressive agents, Tyrphostin 8 and tacrolimus, focusing on their distinct mechanisms and impacts on T-cell function. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear, objective comparison, aiding in the selection and application of these compounds in immunological research.

Introduction

T-cell activation is a critical event in the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and transplant rejection. Consequently, the inhibition of T-cell function is a primary strategy for immunosuppressive therapies. This compound, a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors, and tacrolimus (also known as FK-506), a macrolide calcineurin inhibitor, are two such agents that suppress T-cell activity through different molecular pathways. This guide explores their comparative efficacy and mechanisms of action, supported by experimental data and detailed protocols.

Mechanism of Action

Tacrolimus exerts its immunosuppressive effects by binding to the immunophilin FKBP12. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a crucial cytokine for T-cell proliferation and differentiation. In addition to its primary mechanism, tacrolimus has also been shown to suppress T-cell activation by inhibiting the NF-κB signaling pathway.[2]

This compound , as a protein tyrosine kinase inhibitor, is anticipated to interfere with the initial stages of T-cell receptor (TCR) signaling. TCR activation triggers a cascade of tyrosine phosphorylation events mediated by kinases such as Lck and ZAP-70. By inhibiting these kinases, tyrphostins can block the entire downstream signaling cascade, leading to a failure of T-cell activation. Intriguingly, experimental evidence has revealed that this compound also functions as a calcineurin inhibitor, with a reported IC50 value of 21 µM.[3] This dual mechanism suggests that this compound may impact T-cell function at both the initial signaling events and the later cytokine production stage, presenting a unique profile compared to the more targeted action of tacrolimus.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory effects of this compound and tacrolimus on key T-cell functions.

Parameter This compound Tacrolimus Reference
Primary Molecular Target Protein Tyrosine Kinases, CalcineurinCalcineurin[3]
IC50 for Calcineurin Inhibition 21 µMPotent, in the low nM range[3]
Effect on T-Cell Proliferation Inhibition expected due to PTK and calcineurin inhibition.Strong inhibition observed at low concentrations (e.g., 3.125 ng/mL).[4] Significant suppression of CD4+ and CD8+ T-cell proliferation.[5][4][5]
Effect on IL-2 Production Inhibition expected.Potent inhibition of IL-2 mRNA expression and protein secretion.[6][7][6][7]

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))

  • This compound and tacrolimus stock solutions

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells at 1-2 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the cells in complete RPMI-1640 at a density of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into a 96-well plate.

  • Add 50 µL of medium containing the desired concentrations of this compound, tacrolimus, or vehicle control.

  • Add 50 µL of medium containing the T-cell activation stimuli.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Analyze the cells by flow cytometry, gating on the lymphocyte population and measuring the CFSE fluorescence intensity. Proliferation is indicated by the appearance of successive peaks with halved fluorescence intensity.

Calcineurin Activity Assay

This protocol describes a method to measure the phosphatase activity of calcineurin in the presence of inhibitors.

Materials:

  • Cell lysates containing calcineurin

  • Calcineurin phosphatase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mg/mL BSA)

  • Calmodulin

  • CaCl2

  • Phosphopeptide substrate (e.g., RII phosphopeptide)

  • Malachite green reagent for phosphate detection

  • This compound and tacrolimus/FKBP12 complex

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare cell lysates from activated T-cells.

  • In a 96-well plate, add the assay buffer.

  • Add the cell lysate, calmodulin, and CaCl2 to the wells.

  • Add varying concentrations of this compound or the pre-formed tacrolimus-FKBP12 complex.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding the phosphopeptide substrate.

  • Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by adding the malachite green reagent.

  • Read the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • The amount of free phosphate released is proportional to the calcineurin activity. Calculate the percentage of inhibition relative to the vehicle control.

Visualizing Mechanisms and Workflows

To further elucidate the comparative actions of this compound and tacrolimus, the following diagrams have been generated using Graphviz.

T_Cell_Signaling_Inhibition cluster_TCR_Signaling TCR Signaling Cascade cluster_Calcineurin_Pathway Calcineurin-NFAT Pathway cluster_Inhibitors TCR TCR/CD3 Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation PLCg1 PLCγ1 ZAP70->PLCg1 Activation IP3_DAG IP3 & DAG PLCg1->IP3_DAG Hydrolysis of PIP2 Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activation NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylation NFAT NFAT (active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Tyrphostin8 This compound Tyrphostin8->Lck Inhibition Tyrphostin8->ZAP70 Tyrphostin8->Calcineurin Inhibition (IC50 = 21 µM) Tacrolimus Tacrolimus Tacrolimus->Calcineurin Potent Inhibition

Caption: T-Cell signaling pathway showing the inhibitory targets of this compound and tacrolimus.

T_Cell_Proliferation_Workflow start Isolate PBMCs/T-cells stain Stain with CFSE start->stain wash1 Quench and Wash stain->wash1 plate Plate cells in 96-well plate wash1->plate add_compounds Add this compound / Tacrolimus plate->add_compounds stimulate Add T-cell activation stimuli add_compounds->stimulate incubate Incubate for 3-5 days stimulate->incubate harvest Harvest and wash cells incubate->harvest analyze Analyze by Flow Cytometry harvest->analyze

Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.

Comparative_Mechanisms cluster_Tyrphostin8 This compound cluster_Tacrolimus Tacrolimus T8_PTK Inhibits Protein Tyrosine Kinases (e.g., Lck, ZAP-70) T8_Result Blocks TCR signaling cascade & Reduces IL-2 gene transcription T8_PTK->T8_Result T8_Calc Inhibits Calcineurin (IC50 = 21 µM) T8_Calc->T8_Result Immunosuppression Immunosuppression T8_Result->Immunosuppression Tac_Calc Potently Inhibits Calcineurin (via FKBP12 binding) Tac_Result Prevents NFAT dephosphorylation & Blocks IL-2 gene transcription Tac_Calc->Tac_Result Tac_Result->Immunosuppression

References

How does Tyrphostin 8's IC50 for calcineurin compare to other inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phosphatase inhibitors, Tyrphostin 8 has emerged as a notable compound due to its inhibitory action on calcineurin, a crucial serine/threonine phosphatase involved in a myriad of cellular processes. This guide provides a comparative analysis of this compound's inhibitory potency against calcineurin, benchmarked against other well-established inhibitors, Cyclosporin A and Tacrolimus (FK506).

Potency Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor. This compound exhibits a significantly higher IC50 for calcineurin compared to the widely used immunosuppressants, Cyclosporin A and Tacrolimus, indicating lower potency.

InhibitorIC50 (Molar)IC50 (Mass/Volume)
This compound 2.1 x 10⁻⁵ M (21 µM)[1]-
Cyclosporin A 5 x 10⁻⁹ M - 3 x 10⁻⁸ M (5-30 nM)[2]2 µg/L - 345 µg/L[3][4]
Tacrolimus (FK506) 5 x 10⁻¹⁰ M - 3 x 10⁻⁹ M (0.5-3 nM)~0.16 ng/mL

Note: The IC50 values for Cyclosporin A and Tacrolimus can vary depending on the experimental conditions and cell types used.

The Calcineurin Signaling Pathway

Calcineurin plays a pivotal role in T-cell activation and other signaling cascades. Its inhibition is a key mechanism for immunosuppression. The following diagram illustrates the calcineurin signaling pathway and the points of inhibition by the discussed compounds.

Calcineurin_Signaling_Pathway Calcineurin Signaling Pathway and Inhibition TCR_CD3 TCR/CD3 Complex PLCg PLCγ TCR_CD3->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription Tyrphostin8 This compound Tyrphostin8->Calcineurin CSA_FK506 Cyclosporin A / Tacrolimus (FK506) CSA_FK506->Calcineurin

Caption: Calcineurin signaling pathway and points of inhibition.

Experimental Protocols for IC50 Determination

The determination of IC50 values for calcineurin inhibitors typically involves a phosphatase assay. The following is a generalized protocol that can be adapted for specific inhibitors.

Materials and Reagents
  • Calcineurin: Purified or recombinant.

  • Calmodulin: Required for calcineurin activation.

  • Substrate: A phosphate-containing substrate such as p-nitrophenyl phosphate (p-NPP) or a specific phosphopeptide (e.g., RII phosphopeptide).

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, CaCl₂, and a reducing agent like DTT.

  • Inhibitors: this compound, Cyclosporin A, Tacrolimus (FK506) at various concentrations. For Cyclosporin A and Tacrolimus, their respective immunophilins (Cyclophilin and FKBP12) are required for activity.

  • Detection Reagent: For p-NPP, a spectrophotometer to measure the production of p-nitrophenol. For phosphopeptide substrates, a method to detect free phosphate is needed, such as the Malachite Green assay.[5]

  • 96-well plates: For conducting the assay in a high-throughput format.

General Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the calcineurin inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor to create a concentration gradient.

    • Prepare the assay buffer containing all necessary components except the substrate.

  • Assay Setup:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the various concentrations of the inhibitor to the respective wells.

    • Add calcineurin and calmodulin to all wells. For Cyclosporin A and Tacrolimus, pre-incubate the inhibitor with its corresponding immunophilin before adding to the assay mixture.

    • Include control wells:

      • Negative control: No inhibitor.

      • Blank: No enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • For p-NPP substrate: Stop the reaction by adding a stop solution (e.g., NaOH) and measure the absorbance at 405 nm.

    • For phosphopeptide substrate with Malachite Green: Add the Malachite Green reagent to each well to detect the released inorganic phosphate. Measure the absorbance at a wavelength around 620-650 nm.[5]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of calcineurin activity, by fitting the data to a dose-response curve.

Specific Considerations from Literature
  • The IC50 of this compound for calcineurin was determined using p-nitrophenyl phosphate as the substrate.[1]

  • For Cyclosporin A, the IC50 has been determined in various systems, including isolated peripheral blood leukocytes, where the inhibition of calcineurin activity was measured after in vitro exposure.[4]

  • Tacrolimus (FK506) inhibition of calcineurin is often assessed in cell lysates or with purified components, and its activity is dependent on the presence of FKBP12.

Molecular Weights for Conversion

For accurate preparation of solutions and comparison of IC50 values, the molecular weights of the inhibitors are essential:

  • Cyclosporin A: Approximately 1202.61 g/mol [2][6][7][8][9]

  • Tacrolimus (FK506): Approximately 804.02 g/mol [10][11][12][13][]

This guide provides a foundational understanding of how this compound's inhibitory effect on calcineurin compares to that of established immunosuppressants. Researchers can use this information to inform their experimental design and interpretation of results in the context of calcineurin-mediated signaling.

References

Assessing the Antagonistic Effects of Tyrphostin 8 and Cyclosporin A on Mineralization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tyrphostin 8 and Cyclosporin A

This compound is a member of the tyrphostin family of compounds, which are known as inhibitors of protein tyrosine kinases (PTKs).[1] PTKs are crucial enzymes in signal transduction pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these kinases, tyrphostins can modulate various cellular processes. While the broad effects of tyrphostins on signaling are known, specific studies detailing the impact of this compound on osteoblast differentiation and mineralization are limited.

Cyclosporin A (CsA) is a potent immunosuppressant widely used to prevent organ transplant rejection and treat autoimmune diseases.[2] Its primary mechanism of action involves the inhibition of calcineurin, a protein phosphatase, which in turn suppresses T-cell activation.[3][4] However, CsA also has off-target effects on other tissues, including bone. Studies have shown that CsA can have dose-dependent biphasic effects on osteoblast differentiation and bone formation.[5]

Comparative Analysis of Signaling Pathways

The potential for antagonistic effects between this compound and Cyclosporin A on mineralization can be inferred by examining their influence on key signaling pathways in osteoblasts.

Cyclosporin A primarily acts by inhibiting the calcineurin/NFAT signaling pathway.[5] In T-cells, this inhibition blocks the transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[3][4] In osteoblasts, the role of the calcineurin/NFAT pathway is more complex, with evidence suggesting it can positively regulate osteoblast differentiation.[5] CsA's inhibition of this pathway could therefore negatively impact mineralization. Additionally, CsA has been shown to affect the MAPK/ERK signaling pathway.[6]

Tyrphostins , as protein tyrosine kinase inhibitors, can affect a broader range of signaling pathways.[1] The specific targets of this compound are not as well-defined as those of other tyrphostins like AG490 (a JAK-STAT pathway inhibitor).[7] However, tyrosine kinases are known to be involved in pathways crucial for osteoblast function, such as the BMP/Smad and Wnt signaling pathways.[8] Furthermore, the tyrosine kinase Src has been identified as a negative regulator of the master osteogenic transcription factor Runx2.[9] Inhibition of such a kinase by this compound could potentially enhance osteoblast differentiation.

The potential for antagonism lies in the convergence of these pathways. For instance, both the calcineurin/NFAT and various tyrosine kinase-mediated pathways can influence the activity of transcription factors essential for osteogenesis, such as Runx2.

Signaling Pathway Diagrams

cyclosporin_a_pathway CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin binds Calcineurin Calcineurin Cyclophilin->Calcineurin inhibits NFATp NFAT (phosphorylated) Cytoplasm Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) Nucleus NFATp->NFAT translocates Gene Gene Transcription (e.g., IL-2, Osteogenic Factors) NFAT->Gene activates Response Cellular Response (e.g., ↓ T-cell activation, ? Mineralization) Gene->Response

Caption: Cyclosporin A Signaling Pathway.

tyrphostin_8_pathway GrowthFactor Growth Factor (e.g., BMP, Wnt) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor activates Tyrphostin8 This compound PTK Protein Tyrosine Kinase (e.g., Src) Receptor->PTK activates Tyrphostin8->PTK inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PTK->Downstream activates Runx2 Runx2 Activity PTK->Runx2 inhibits Downstream->Runx2 regulates Mineralization Mineralization Runx2->Mineralization

Caption: Potential this compound Signaling Pathway in Osteoblasts.

Quantitative Data Summary

As no direct comparative studies exist, the following table summarizes the known effects of each compound on key markers of mineralization based on separate in vitro studies. This data is intended to provide a baseline for designing future experiments.

ParameterThis compoundCyclosporin APotential Antagonistic Interaction
Alkaline Phosphatase (ALP) Activity Data not available. Potentially increases if inhibitory PTKs are targeted.Dose-dependent: low concentrations may increase, high concentrations inhibit.[5]If this compound increases ALP activity and high-dose CsA decreases it, their combined effect would be antagonistic.
Mineralized Nodule Formation (Alizarin Red S Staining) Data not available.Dose-dependent: low concentrations may increase, high concentrations inhibit.[5][10]Similar to ALP activity, opposing effects on mineralization would result in antagonism.
Osteogenic Gene Expression (e.g., Runx2, Osteocalcin) Data not available.High concentrations can decrease the expression of osteogenic markers.[6]If this compound upregulates these genes, the effect would be antagonistic to high-dose CsA.

Experimental Protocols

To facilitate further research into the potential antagonistic effects of this compound and Cyclosporin A on mineralization, detailed protocols for key in vitro assays are provided below.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a common method to determine the early differentiation of osteoblasts.[11][12]

Materials:

  • Osteoblast cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts

  • 24-well plates

  • Cell lysis buffer (e.g., CytoBuster™ Protein Extraction Reagent)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • 1 N NaOH

  • Microplate reader

  • BCA Protein Assay Kit

Procedure:

  • Seed osteoblasts in 24-well plates and culture until they reach confluence.

  • Treat cells with various concentrations of this compound, Cyclosporin A, and a combination of both for the desired time period (e.g., 7, 14, and 21 days). Include a vehicle control.

  • After treatment, wash the cells twice with PBS.

  • Lyse the cells using a suitable lysis buffer and centrifuge to collect the supernatant.[13]

  • Determine the total protein concentration of each lysate using the BCA method.

  • In a new 96-well plate, add a specific volume of cell lysate (e.g., 10 µL) to each well.[13]

  • Add the pNPP substrate solution (e.g., 100 µL) to each well and incubate at 37°C for 30 minutes.[13]

  • Stop the reaction by adding 1 N NaOH (e.g., 100 µL).[13]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein concentration. The relative ALP activity can be presented as a fold change compared to the control group.[13]

Alizarin Red S Staining for Mineralization

This staining technique is used to visualize and quantify calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[14][15]

Materials:

  • Osteoblast cell line or primary osteoblasts

  • 24-well plates

  • Mineralization medium (e.g., standard culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

  • 10% buffered formalin

  • Alizarin Red S (ARS) staining solution (40 mM, pH 4.2)

  • Ultrapure water

  • PBS

  • Flatbed scanner or microscope

Procedure:

  • Seed osteoblasts in 24-well plates and culture in growth medium until confluent.

  • Switch to mineralization medium and treat with various concentrations of this compound, Cyclosporin A, and a combination of both for 21-28 days. Refresh the medium and treatments every 2-3 days.

  • After the treatment period, aspirate the medium and rinse the cells twice with PBS.

  • Fix the cells with 10% buffered formalin for 10-15 minutes at room temperature.[14]

  • Wash the fixed cells twice with ultrapure water.[14]

  • Add 0.5 mL of 40 mM ARS staining solution to each well and incubate at room temperature for 10-20 minutes with gentle shaking.[14]

  • Aspirate the ARS solution and wash the wells 5-10 times with ultrapure water until the wash solution is clear.[14]

  • Add 1 mL of PBS to each well to prevent drying.

  • Visualize and capture images of the stained mineralized nodules using a flatbed scanner or a microscope.

  • For quantification, the stain can be extracted (e.g., with acetic acid) and the absorbance measured spectrophotometrically.[16]

Experimental Workflow Diagram

experimental_workflow Start Start: Seed Osteoblasts Culture Culture to Confluence Start->Culture Treatment Treat with this compound, Cyclosporin A, and Combination Culture->Treatment ALP_Assay Day 7, 14, 21: Alkaline Phosphatase (ALP) Assay Treatment->ALP_Assay ARS_Staining Day 21-28: Alizarin Red S (ARS) Staining Treatment->ARS_Staining Data_Analysis Data Analysis and Comparison ALP_Assay->Data_Analysis ARS_Staining->Data_Analysis

References

Tyrphostin 8 and Analogues: A Comparative Analysis of their Inhibitory Action on the Mycobacterium tuberculosis Pup-Proteasome System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of Tyrphostin 8 and its analogues as inhibitors of the Mycobacterium tuberculosis (Mtb) Pup-proteasome system, a promising target for novel anti-tubercular drug development. The emergence of drug-resistant Mtb strains necessitates the exploration of new therapeutic avenues, and the Pup-proteasome system, being unique to actinobacteria and essential for Mtb virulence, presents a compelling target.[1][2][3]

Overview of the Mtb Pup-Proteasome System

The Mycobacterium tuberculosis Pup-proteasome system is a crucial cellular machinery responsible for protein degradation. Unlike the ubiquitin-proteasome system in eukaryotes, this prokaryotic pathway utilizes a small, intrinsically disordered protein called Prokaryotic ubiquitin-like protein (Pup) to tag substrate proteins for degradation by the proteasome. The key enzymes involved in this process are the Pup ligase PafA, which attaches Pup to target proteins, and the depupylase Dop (Rv2111c), which removes Pup, thereby regulating the process.[4][5] Inhibition of this system has been shown to be detrimental to Mtb, particularly under stress conditions that mimic the host environment.

A screen for inhibitors of the Mtb depupylating protease, Dop, identified I-OMe-Tyrphostin AG538 and Tyrphostin AG538 as potent, fast-reversible, and non-ATP competitive inhibitors.[1][3] This discovery prompted the synthesis and evaluation of over 25 analogues to establish a structure-activity relationship and to assess their inhibitory effects on both Dop and the Pup ligase PafA.[1][2][3][6]

Comparative Inhibitory Activity of Tyrphostin Analogues

The following table summarizes the inhibitory activity (IC50) of selected tyrphostin analogues against Mtb Dop and PafA. The data is compiled from in vitro assays using a fluorogenic Pup-based substrate for Dop and assays monitoring the pupylation of a model substrate for PafA.

CompoundStructureDop IC50 (µM)PafA Inhibition at 100 µM (%)
I-OMe-Tyrphostin AG538 (1) (Structure not available in search results)0.26 ± 0.06~20
Tyrphostin AG538 (2) (Structure not available in search results)2.5 ± 0.3~10
Analogue 10a (Structure not available in search results)1.1 ± 0.1~95
Analogue 10b (Structure not available in search results)0.8 ± 0.1~90
Analogue 10c (Structure not available in search results)> 100Not Reported
Analogue 10d (Structure not available in search results)1.8 ± 0.2~85
Analogue 10e (Structure not available in search results)0.5 ± 0.1~98
Analogue 10f (Structure not available in search results)1.5 ± 0.2~75
Analogue 10g (Structure not available in search results)2.2 ± 0.3~60
Analogue 10h (Structure not available in search results)> 100Not Reported
Analogue 10i (Structure not available in search results)0.7 ± 0.1~92
Analogue 10j (Structure not available in search results)1.2 ± 0.1~88
Analogue 10k (Structure not available in search results)> 100Not Reported
Analogue 10l (Structure not available in search results)0.9 ± 0.1~93
Analogue 10m (Structure not available in search results)1.4 ± 0.2~80

Note: The specific structures of the analogues were not detailed in the provided search results. The data presented here is based on the findings reported in "Development of Tyrphostin Analogues to Study Inhibition of the Mycobacterium tuberculosis Pup Proteasome System".

Experimental Protocols

Dop Inhibition Assay

The inhibitory activity of the tyrphostin analogues against Dop was determined using a high-throughput fluorogenic assay.

Workflow:

cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection Assay_Buffer Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM Cysteine, 0.01% CHAPS) Dop_Enzyme Recombinant Mtb Dop (30 nM final concentration) Incubation Incubate at 37°C Dop_Enzyme->Incubation Fluorogenic_Substrate Pup(33-63)-Glu-AMC (1 µM final concentration) Fluorogenic_Substrate->Incubation Add to initiate reaction Inhibitor Tyrphostin Analogue (Variable concentrations) Inhibitor->Incubation Fluorescence_Measurement Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Incubation->Fluorescence_Measurement

Dop Inhibition Assay Workflow

Methodology:

  • Reactions were performed in a 384-well plate format.

  • Mtb Dop enzyme was pre-incubated with varying concentrations of the tyrphostin analogues in assay buffer.

  • The reaction was initiated by the addition of the fluorogenic substrate, Pup(33-63)-Glu-AMC.

  • The increase in fluorescence, resulting from the cleavage of the AMC group by Dop, was monitored over time.

  • IC50 values were calculated from the dose-response curves.

PafA Inhibition Assay

The inhibitory effect on PafA was assessed by monitoring the depupylation of a native substrate, FabD-Pup, as several of the tyrphostin analogues were found to also inhibit this activity of PafA.[3]

Workflow:

cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Reaction Mixture (Buffer, ATP, PafA, FabD-Pup) Incubation Incubate at 37°C Reaction_Mix->Incubation Inhibitor Tyrphostin Analogue (100 µM) Inhibitor->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Western_Blot Western Blot (Anti-Pup antibody) SDS_PAGE->Western_Blot Quantification Densitometry Analysis Western_Blot->Quantification

PafA Inhibition Assay Workflow

Methodology:

  • Recombinant Mtb PafA was incubated with the pupylated substrate FabD-Pup in the presence or absence of the tyrphostin analogues at a concentration of 100 µM.

  • The reaction was allowed to proceed at 37°C.

  • The reaction was stopped, and the samples were resolved by SDS-PAGE.

  • The extent of depupylation was visualized by Western blotting using an anti-Pup antibody.

  • The percentage of inhibition was determined by densitometric analysis of the protein bands.

Mechanism of Action and Signaling Pathway

The tyrphostin analogues act as inhibitors of both the depupylase (Dop) and, for some analogues, the ligase (PafA) in the Mtb Pup-proteasome system. This dual inhibition disrupts the dynamic regulation of protein pupylation, leading to an accumulation of pupylated proteins and ultimately interfering with essential cellular processes.

cluster_pathway Mtb Pup-Proteasome Pathway Pup_Gln Pup-Gln Dop Dop (Depupylase) Pup_Gln->Dop Deamidation Pup_Glu Pup-Glu Dop->Pup_Glu Substrate Substrate Protein Dop->Substrate PafA PafA (Pup Ligase) Pup_Glu->PafA Pupylated_Substrate Pupylated Substrate PafA->Pupylated_Substrate Pupylation Substrate->PafA Pupylated_Substrate->Dop Depupylation (Recycling) Proteasome 20S Proteasome Pupylated_Substrate->Proteasome Degradation Degraded Peptides Proteasome->Degradation Inhibitor Tyrphostin Analogues Inhibitor->Dop Inhibition Inhibitor->PafA Inhibition

Mtb Pup-Proteasome System and Inhibition

Conclusion

The comparative analysis of this compound and its analogues reveals a promising class of inhibitors targeting the Mycobacterium tuberculosis Pup-proteasome system. Several synthesized analogues exhibit potent inhibition of the depupylase Dop in the low micromolar range. Significantly, a number of these compounds also demonstrate substantial inhibitory activity against the Pup ligase PafA, suggesting a potential for dual-targeting agents. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers engaged in the development of novel anti-tubercular therapeutics. Further optimization of these tyrphostin scaffolds could lead to the development of potent and selective inhibitors of the Mtb Pup-proteasome system, paving the way for a new generation of drugs to combat tuberculosis.

References

Safety Operating Guide

Proper Disposal of Tyrphostin 8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Tyrphostin 8, a tyrosine kinase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Summary of Chemical and Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not located, data for the structurally similar compound Tyrphostin 25, along with general chemical safety principles, informs the following guidance. It is crucial to handle this compound with care, assuming it may present similar hazards to related compounds.

PropertyValueReference
CAS Number 3785-90-8[1][2][3]
Molecular Formula C₁₀H₆N₂O[1][2][3]
Molecular Weight 170.17 g/mol [1][2][3]
GHS Hazard Classification (based on Tyrphostin 25) Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4)[4]
Signal Word (based on Tyrphostin 25) Warning[4]
Hazard Statements (based on Tyrphostin 25) H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.

2. Waste Collection:

  • Solid Waste: Collect un- or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and paper towels, should be disposed of as chemical waste.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in regular trash.[4]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Tyrphostin8_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Labeled, Sealed Container ppe->collect_solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container ppe->collect_liquid collect_contaminated Collect Contaminated Materials ppe->collect_contaminated label_waste Label Container: 'Hazardous Waste, this compound' collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Vendor store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Logistical Information for Handling Tyrphostin 8

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for the handling and disposal of Tyrphostin 8, a tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals in drug development. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on data for closely related Tyrphostin compounds and represent best practices for handling potent research chemicals.

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before use. This guide is for informational purposes and should be supplemented by your institution's safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is required:

  • Hand Protection: Wear nitrile or other compatible chemical-resistant gloves. Double gloving is recommended, especially when handling concentrated solutions.[1][2] Gloves should be inspected for any signs of degradation or punctures before and during use and replaced immediately if compromised.[1]

  • Eye Protection: Use safety goggles with side-shields to protect against splashes.[2][3]

  • Skin and Body Protection: A lab coat is suitable for handling small quantities. For larger amounts (up to 1 kilogram), a disposable, low-permeability laboratory coat or coverall is recommended.[1] Ensure cuffs are tucked into gloves to prevent skin exposure.[1]

  • Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols, especially when handling the powdered form.[1][2] All respiratory protection should be part of a complete respiratory protection program that includes proper selection and fit testing.[1]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid all personal contact, including inhalation of dust or aerosols.[1][2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][4]

  • Wash hands thoroughly with soap and water after handling.[5]

Storage:

  • Keep the container tightly sealed.[2][4]

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][4]

Quantitative Storage Data

Storage ConditionFormDuration
-20°CPowderUp to 3 years
-20°CIn solvent1 month[2][6]
-80°CIn solvent6 months to 2 years[6][7]

Note: Stability in solvent can vary. Always refer to the manufacturer's specific recommendations.

Accidental Release and Exposure

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Evacuate the immediate area.

  • Wear full personal protective equipment, including respiratory protection.[2][3]

  • For minor spills of powdered material, carefully sweep or vacuum up the material, avoiding dust generation.[1] Use a vacuum cleaner equipped with a HEPA filter.[1]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2][3]

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[2][3]

  • Collect all contaminated materials in a sealed container for proper disposal.[5]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[2][5] Seek prompt medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing and wash it before reuse.[2][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2] Seek medical attention if irritation or discomfort persists.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[2]

  • Solid Waste: Collect all powdered this compound and contaminated disposables (e.g., gloves, wipes, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[2][3]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS & Protocol B Don Appropriate PPE A->B C Weigh/Reconstitute this compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin 8
Reactant of Route 2
Tyrphostin 8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.